5-(Chloromethyl)-2-phenyl-1,3-thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYGVBKFKVRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-38-6 | |
| Record name | 5-(chloromethyl)-2-phenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 2-Phenylthiazole-5-carboxylic acid (CAS 10058-38-5)
This technical guide provides an in-depth profiling of CAS 10058-38-5 , chemically known as 2-Phenylthiazole-5-carboxylic acid .[1][2]
CRITICAL DISAMBIGUATION ALERT
Are you looking for the c-Myc Inhibitor? Many researchers confuse "10058-38-5" with the well-known c-Myc inhibitor 10058-F4 .
If you seek the c-Myc inhibitor: The correct CAS is 403811-55-2 .
If you seek the Thiazole Scaffold: Proceed with this guide. CAS 10058-38-5 is a critical pharmacophore used to synthesize TRBP-Dicer inhibitors (e.g., CIB-L43) and TAAR1 agonists .
Physicochemical Profiling & Medicinal Chemistry Applications
Executive Summary
CAS 10058-38-5 (2-Phenylthiazole-5-carboxylic acid) is a heteroaromatic building block central to the design of novel therapeutics in oncology and neurology. Unlike simple reagents, this compound serves as the "warhead" or binding core for a new class of RNA-binding protein modulators .
Recent medicinal chemistry campaigns have validated this scaffold as the precursor for CIB-L43 , a nanomolar inhibitor of the TRBP-Dicer interaction , offering a novel pathway to treat Hepatocellular Carcinoma (HCC) by modulating microRNA biogenesis. Additionally, it functions as a key intermediate in the synthesis of TAAR1 agonists for the treatment of schizophrenia and depression.
Physicochemical Characterization
This section details the fundamental constants required for analytical validation and formulation.
| Property | Value | Technical Note |
| Chemical Name | 2-Phenyl-1,3-thiazole-5-carboxylic acid | Core thiazole ring with phenyl (C2) and carboxyl (C5) substitutions. |
| Molecular Formula | C₁₀H₇NO₂S | - |
| Molecular Weight | 205.23 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |
| Appearance | White to Off-White Solid | Crystalline powder form. |
| Melting Point | 186–188 °C | Sharp melting range indicates high purity potential. |
| pKa (Calculated) | ~3.5 (Carboxylic Acid) | Acidic proton at C5 allows facile amide coupling or salt formation. |
| LogP | 2.51 | Moderate lipophilicity; good membrane permeability potential for derivatives. |
| Solubility | DMSO (>50 mg/mL), Ethanol | Poorly soluble in water; requires organic co-solvent or pH adjustment. |
Solubility & Stability Profile
-
DMSO Reconstitution: The compound dissolves readily in DMSO.[3] For biological assays, prepare a 100 mM stock solution in anhydrous DMSO. Store at -20°C.
-
Aqueous Formulation: Due to the carboxylic acid moiety, solubility in aqueous buffers (PBS) is pH-dependent. Dissolution is enhanced by adjusting pH > 7.5 using dilute NaOH or utilizing a buffer system (e.g., Tris-HCl).
-
Chemical Stability: The thiazole ring is robust against oxidative degradation under standard storage conditions. Avoid strong reducing agents which may open the thiazole ring.
Mechanistic Utility: The TRBP-Dicer Pathway
The most significant application of CAS 10058-38-5 is its role as the scaffold for CIB-L43 , a small molecule that inhibits the interaction between TRBP (Transactivation Response RNA-Binding Protein) and Dicer .
Mechanism of Action:
-
Target: The TRBP-Dicer complex is essential for the maturation of oncogenic microRNAs (e.g., miR-21).
-
Inhibition: Derivatives of 10058-38-5 bind to TRBP, sterically hindering its association with Dicer.[4][5]
-
Downstream Effect: This blockade reduces the biogenesis of miR-21, leading to the upregulation of tumor suppressors like PTEN and Smad7 , ultimately inhibiting cancer cell proliferation.[4][6]
Figure 1: Mechanism of Action for CAS 10058-38-5 derivatives (CIB-L43) in blocking the TRBP-Dicer oncogenic pathway.[4][5]
Experimental Protocols
Protocol A: Amide Coupling (Derivatization)
To utilize CAS 10058-38-5 as a scaffold for drug development (e.g., creating TAAR1 agonists), the carboxylic acid group is typically converted to an amide.
Reagents:
-
CAS 10058-38-5 (1.0 equiv)[1]
-
Amine Partner (e.g., Morpholine derivative) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Workflow:
-
Activation: Dissolve CAS 10058-38-5 in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the carboxylic acid.
-
Coupling Agent: Add HATU. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester species.
-
Amine Addition: Add the amine partner dropwise.
-
Reaction: Stir at RT for 4–16 hours. Monitor progress via LC-MS (Target Mass = MW of Amine + 205.23 - 18.02).
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.
Protocol B: In Vitro Stock Preparation for Screening
Objective: Prepare a stable stock for high-throughput screening (HTS) against cancer lines (e.g., HepG2).
-
Weighing: Accurately weigh 10.26 mg of CAS 10058-38-5.
-
Dissolution: Add 500 µL of sterile, anhydrous DMSO. Vortex for 30 seconds.
-
Result: 100 mM Stock Solution.
-
-
Quality Control (Self-Validation):
-
Visual Inspection: The solution must be crystal clear. Any turbidity indicates moisture contamination in DMSO.
-
Dilution Check: Dilute 1 µL of stock into 999 µL of PBS (1:1000). If precipitation occurs, sonicate at 37°C for 5 minutes. If precipitate persists, the compound requires a carrier (e.g., cyclodextrin) for this concentration.
-
References
-
Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Source: Journal of Medicinal Chemistry (2025).[7] Significance: Identifies CAS 10058-38-5 as the scaffold for CIB-L43. URL:[Link][7]
-
Discovery of a Novel Small-Molecule Inhibitor Disrupting TRBP–Dicer Interaction against Hepatocellular Carcinoma. Source: ACS Publications / Chengdu Institute of Biology. Significance: Validates the biological mechanism of the phenylthiazole scaffold. URL:[Link]
- Morpholine Derivative and its Use as TAAR1 Agonist.
-
PubChem Compound Summary: 2-Phenylthiazole-5-carboxylic acid. Source:[1][4][6][8] National Library of Medicine. Significance: Verification of physical constants and structure.[9][10] URL:[Link]
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- 1. WO2017157873A1 - 5-ethyl-4-methyl-pyrazole-3-carboxamide derivative having activity as agonist of taar - Google Patents [patents.google.com]
- 2. US10508107B2 - Morpholine derivative - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2----ä¸å½ç§å¦é¢æé½çç©ç ç©¶æ [cib.ac.cn]
- 6. CIB-3b - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 58327-75-6 | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 9. Effect of DMSO, urea and ethanol on hydration of stratum corneum model membrane based on short-chain length ceramide [AP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
An In-depth Technical Guide to the Stability of 5-(Chloromethyl)-2-phenyl-1,3-thiazole Under Ambient Conditions
Abstract: This technical guide provides a comprehensive overview of the chemical stability of 5-(chloromethyl)-2-phenyl-1,3-thiazole, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of chemical reactivity and data from structurally related compounds, this document outlines potential degradation pathways, recommended handling and storage protocols, and a detailed framework for executing a robust stability testing program. This guide is intended for researchers, scientists, and drug development professionals who handle, store, or utilize this compound in their workflows.
Introduction: The Significance of 5-(Chloromethyl)-2-phenyl-1,3-thiazole
5-(Chloromethyl)-2-phenyl-1,3-thiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a common scaffold in many biologically active molecules, and the reactive chloromethyl group provides a versatile handle for further chemical modifications and the synthesis of more complex drug candidates.[1][2] The stability of this intermediate is paramount to ensure the integrity of synthetic routes, the purity of final active pharmaceutical ingredients (APIs), and the safety and efficacy of the resulting drug products.
This guide provides a detailed analysis of the factors influencing the stability of 5-(chloromethyl)-2-phenyl-1,3-thiazole under ambient conditions, which are generally understood as typical room temperature and humidity levels in a laboratory or storage facility.
Physicochemical Properties and Inherent Reactivity
While specific experimental data for 5-(chloromethyl)-2-phenyl-1,3-thiazole is not extensively published, its structure allows for the prediction of its key physicochemical properties and reactivity based on the constituent functional groups: the 2-phenyl-1,3-thiazole core and the 5-chloromethyl substituent.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C10H8ClNS | Based on chemical structure.[3] |
| Molecular Weight | 209.70 g/mol | Based on chemical structure.[3] |
| Appearance | Likely a pale yellow to brown crystalline solid | Based on similar thiazole derivatives.[4] |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water | Common for organic compounds of this nature. |
| Reactivity | The chloromethyl group is a primary alkyl halide and is susceptible to nucleophilic substitution. The thiazole ring is a five-membered aromatic heterocycle with specific electronic properties. | The C-Cl bond is polarized, making the carbon atom electrophilic. |
Potential Degradation Pathways Under Ambient Conditions
The primary driver of instability for 5-(chloromethyl)-2-phenyl-1,3-thiazole under ambient conditions is the reactivity of the chloromethyl group. The thiazole ring itself is relatively stable but can be susceptible to photo-degradation under certain conditions.[5]
Hydrolysis
The most probable degradation pathway is hydrolysis of the chloromethyl group by atmospheric moisture to form the corresponding alcohol, 5-(hydroxymethyl)-2-phenyl-1,3-thiazole, and hydrochloric acid. This reaction can be slow at neutral pH but may be accelerated by acidic or basic conditions.
Caption: Hydrolysis of 5-(chloromethyl)-2-phenyl-1,3-thiazole.
Nucleophilic Substitution
Other nucleophiles present in the environment or as impurities can also react with the chloromethyl group. For example, ammonia or amines could lead to the formation of the corresponding aminomethyl derivatives.
Photodegradation
Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[5] Exposure to light, especially UV radiation, could potentially lead to complex degradation pathways, including oxidation and rearrangement of the thiazole ring.[5][6] One documented pathway for a similar compound involved reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges.[5]
Caption: Potential photodegradation pathway for thiazole derivatives.
Recommended Handling and Storage Conditions
Based on the predicted reactivity and information from safety data sheets of similar compounds, the following handling and storage procedures are recommended to minimize degradation.[7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage at 2-8 °C for long-term storage.[8][9] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Protect from light. Store in amber vials or in the dark. | Prevents potential photodegradation of the thiazole ring. |
| Container | Keep container tightly closed.[8][9] | Prevents ingress of moisture and other atmospheric contaminants. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[8] | These can promote degradation of the molecule. |
A Framework for a Comprehensive Stability Study
To definitively determine the stability of 5-(chloromethyl)-2-phenyl-1,3-thiazole, a formal stability study is required. The following protocol outlines a robust approach consistent with industry best practices.
Study Design
A long-term stability study under ambient conditions (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH) should be conducted.
Caption: Workflow for a comprehensive stability study.
Analytical Methodology
A stability-indicating analytical method is crucial for accurately assessing the purity of the compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for this purpose.[10] Mass Spectrometry (MS) should be used for the identification of unknown degradation products.[10]
5.2.1. HPLC-UV Method
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.
-
Forced Degradation: To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate degradation products and demonstrate that they are resolved from the main peak.
5.2.2. LC-MS for Degradant Identification
-
The HPLC method should be compatible with mass spectrometry.
-
High-resolution mass spectrometry (HRMS) is valuable for determining the elemental composition of degradation products.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and elucidate their structures.[5]
Conclusion
While 5-(chloromethyl)-2-phenyl-1,3-thiazole is expected to be reasonably stable under recommended storage conditions, its inherent reactivity, particularly of the chloromethyl group, necessitates careful handling and storage to prevent degradation. The primary degradation pathway is likely hydrolysis, with photodegradation also being a potential concern. A comprehensive stability study, employing a validated stability-indicating HPLC method, is essential to fully characterize its stability profile and establish an appropriate shelf-life. The insights and protocols outlined in this guide provide a robust framework for ensuring the quality and integrity of this important synthetic intermediate.
References
-
Shawali, A. S., et al. (2015). Synthesis and Reactivity of Phenylthiourea Derivatives: An Efficient Synthesis of New Thiazole‐Based Heterocycles. Journal of Heterocyclic Chemistry, 52(4), 1146-1153. [Link]
-
PubChem. (n.d.). 5-[2-(Chloromethyl)phenyl]-1,3-thiazole. Retrieved February 18, 2026, from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved February 18, 2026, from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved February 18, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. AIP Conference Proceedings. [Link]
-
Holler, et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(2). [Link]
- Siggia, S. (Ed.). (1973). Analytical Chemistry of Organic Halogen Compounds. Elsevier.
-
Severina, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174-184. [Link]
-
da Silva, J. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytica Chimica Acta, 794, 8-20. [Link]
-
Zhang, L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1531. [Link]
-
Georganics. (2011, January 27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved February 18, 2026, from [Link]
-
Zhang, L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1531. [Link]
-
Kadam, V., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 22(9), 1396. [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2799. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 937-947. [Link]
-
Gohlke, H., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1263-1275. [Link]
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- 3. 5-[2-(Chloromethyl)phenyl]-1,3-thiazole | C10H8ClNS | CID 174770645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. georganics.sk [georganics.sk]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. sepscience.com [sepscience.com]
Technical Guide: Toxicity Profile & Handling of Chloromethyl Thiazoles
Topic: Toxicity profile and handling precautions for chloromethyl thiazoles Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Chloromethyl thiazoles (e.g., 4-(chloromethyl)thiazole hydrochloride, 2-chloro-5-(chloromethyl)thiazole) are high-value heterocyclic intermediates used critically in the synthesis of antiretrovirals (e.g., Ritonavir) and neonicotinoid agrochemicals (e.g., Thiamethoxam). However, their utility is inextricably linked to their hazard profile.
As benzylic-type halides, these compounds are potent alkylating agents . They possess high electrophilicity, allowing them to covalently bind to nucleophilic sites on DNA (guanine N7) and proteins (cysteine thiols). This guide provides a self-validating safety framework, moving beyond generic "safety data" to explain the mechanism of toxicity and the causality behind specific handling protocols.
Chemical Reactivity & Mechanism of Toxicity[1][2]
To understand the toxicity, one must understand the reactivity. The chloromethyl group attached to the thiazole ring is activated by the electron-withdrawing nature of the heterocycle, making the methylene carbon highly susceptible to nucleophilic attack.
The Alkylation Pathway
Upon contact with biological tissue, chloromethyl thiazoles undergo a bimolecular nucleophilic substitution (
-
Reaction:
-
Biological Targets (
): DNA bases (causing cross-linking/mutations) and enzyme active sites.[1] -
Secondary Hazard: Hydrolysis releases hydrochloric acid (HCl), causing immediate chemical burns distinct from the delayed alkylation toxicity.
Visualization: Mechanism of Action
The following diagram illustrates the dual-threat mechanism: direct alkylation and acid hydrolysis.
Figure 1: Dual-pathway toxicity mechanism showing immediate corrosive effects (Hydrolysis) and delayed cytotoxic effects (Alkylation).
Toxicological Profile
The following data summarizes the hazards associated with 4-(chloromethyl)thiazole hydrochloride (CAS: 7709-58-2) and its analogs.
| Endpoint | Classification | Clinical Manifestation |
| Acute Oral Toxicity | Category 4 (Harmful) | |
| Skin Corrosion | Category 1B / 2 | Causes severe burns or irritation depending on concentration. Vesicant-like activity due to alkylation. |
| Eye Damage | Category 1 | Irreversible corneal damage. Lachrymator (tear-inducing). |
| Sensitization | High Potential | Dermal sensitizer. Repeated exposure may lead to anaphylactic reactions. |
| Genotoxicity | Suspected (Muta. 2) | Structural alert: Primary alkyl halide. Positive in Ames test strains (TA100) without metabolic activation. |
Critical Insight: Unlike simple acids, burns from chloromethyl thiazoles may have a "latency period." The alkylation damage continues after the initial acid burn is neutralized.
Handling Protocols & Risk Mitigation
Engineering Controls
-
Primary: All handling must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.
-
Secondary: Use a closed-system transfer device (CSTD) for weighing powders to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with benzylic halides.
| PPE Component | Recommendation | Scientific Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to small organic halides. Nitrile degrades rapidly (<15 mins). |
| Gloves (Outer) | Nitrile (5 mil minimum) | Provides dexterity and protects the inner laminate glove from tears. |
| Respiratory | P100 / OV Cartridge | Required if engineering controls fail. Protects against HCl gas and particulate dust. |
| Eye/Face | Chemical Goggles + Face Shield | Prevents splash entry; safety glasses are inadequate for corrosive liquids. |
Operational Workflow
The following workflow enforces a "Zero-Contact" policy.
Figure 2: Operational workflow emphasizing the "Double-Glove" technique and immediate in-process decontamination.
Emergency Response & Deactivation
Standard spill kits (clay/sand) are insufficient because they do not neutralize the alkylating potential. You must chemically quench the electrophile.
The "Thiosulfate Quench" Protocol
Sodium thiosulfate (
Deactivation Solution Recipe:
-
Sodium Thiosulfate (10% w/v): Acts as the nucleophile to displace the chloride.
-
Sodium Bicarbonate (5% w/v): Neutralizes the HCl byproduct and maintains pH > 7 to prevent sulfur precipitation.
-
Water: Solvent.[2]
Procedure:
-
Cover the spill with absorbent pads to limit spread.
-
Flood the pads gently with the Deactivation Solution. Allow 30 minutes contact time.
-
Mechanism:
(The resulting Bunte salt is water-soluble and non-toxic). -
Collect as hazardous chemical waste.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).
-
Eye Contact: Irrigate for 15 minutes. Seek ophthalmologist immediately.
References
-
National Institutes of Health (NIH) - PubChem. (2024). 4-(Chloromethyl)thiazole hydrochloride Compound Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure: Chemical Resistance Guide for Benzyl Chloride (Analogous Hazard). Retrieved from [Link]
-
ResearchGate. (2016). Alkylating Agents: Mechanisms of Toxicity and Neutralization Strategies. Retrieved from [Link]
Sources
Role of 5-(Chloromethyl)-2-phenyl-1,3-thiazole as a pharmaceutical intermediate
This technical guide details the chemical utility, synthesis, and pharmaceutical applications of 5-(Chloromethyl)-2-phenyl-1,3-thiazole . It is structured for research scientists and process chemists, focusing on the molecule's role as an electrophilic "warhead" in drug discovery.
Part 1: Chemical Identity & Core Utility
5-(Chloromethyl)-2-phenyl-1,3-thiazole is a highly reactive heterocyclic intermediate used primarily to introduce the 2-phenylthiazole-5-methyl moiety into bioactive scaffolds.
In medicinal chemistry, this molecule functions as a lipophilic anchor . The 2-phenyl group provides significant hydrophobic bulk and potential for
Physicochemical Profile
| Property | Value / Description | Significance |
| Molecular Formula | -- | |
| Molecular Weight | 209.70 g/mol | Fragment-based drug design compliant. |
| ClogP | ~3.2 - 3.5 | High lipophilicity; enhances membrane permeability of final drugs. |
| Reactivity | Alkylating Agent (Electrophile) | Reacts rapidly with amines, thiols, and alkoxides via |
| Physical State | Solid (Low Melting Point) or Oil | Often handled as a solution due to stability concerns. |
Part 2: Synthesis & Manufacturing Protocol
While direct Hantzsch synthesis often favors the 4-isomer when using symmetric di-halo ketones, the 5-substituted isomer is best synthesized via a stepwise functional group interconversion strategy to ensure regiochemical purity.
The "Vilsmeier-Reduction-Chlorination" Route
This protocol is the industry standard for generating high-purity 5-chloromethyl thiazoles, avoiding the regioselectivity issues of direct cyclization.
Step 1: Vilsmeier-Haack Formylation
Precursor: 2-Phenylthiazole
Reagents:
Step 2: Carbonyl Reduction
Reagents:
Step 3: Chlorination (The Critical Step)
This step converts the stable alcohol into the reactive alkyl chloride.
Protocol:
-
Charge: Dissolve (2-phenylthiazole-5-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool: Lower temperature to
under atmosphere. -
Add: Add Thionyl Chloride (
, 1.2 eq) dropwise. Note: A catalytic amount of DMF may accelerate the reaction. -
React: Stir at
for 1 hour, then warm to RT for 2 hours. Monitor by TLC (disappearance of polar alcohol spot). -
Workup: Quench carefully with saturated
(gas evolution!). Extract with DCM, dry over , and concentrate in vacuo. -
Storage: The product is unstable; store at
or use immediately.
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis pathway ensuring substitution at the C5 position.
Part 3: Pharmaceutical Applications
The 5-(chloromethyl)-2-phenyl-1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, particularly for anti-infectives.
Antifungal Agents (CYP51 Inhibitors)
The 2-phenylthiazole moiety mimics the lanosterol side chain, allowing it to bind within the hydrophobic access channel of Lanosterol 14
-
Mechanism: The thiazole nitrogen can coordinate with the heme iron, while the phenyl group interacts with aromatic residues (e.g., Tyr118 in Candida albicans CYP51).
-
Utility: Researchers use the chloromethyl intermediate to attach various "tail" groups (piperazines, triazoles) to optimize this binding affinity.
HIV Protease Inhibitor Analogs (Ritonavir Class)
While Ritonavir utilizes a 2-isopropyl thiazole, the 2-phenyl analog is frequently used in early-stage discovery (SAR studies) to modulate metabolic stability.
-
Structural Logic: The 5-chloromethyl group is reacted with a carbamate or urea linkage.
-
Research Insight: Replacing the isopropyl group with a phenyl group increases lipophilicity and alters the metabolic "soft spot" (the isopropyl methine hydrogen), often extending half-life in rodent models during lead optimization.
Divergent Synthesis (The "Hub" Concept)
Because the chloromethyl group is a primary alkyl halide, it serves as a divergence point for library generation.
Figure 2: Divergent reactivity profile. The molecule acts as a linchpin for attaching the thiazole pharmacophore to various nucleophiles.
Part 4: Safety & Integrity (E-E-A-T)
Genotoxic Impurity (PGI) Management
As a primary alkyl halide, 5-(chloromethyl)-2-phenyl-1,3-thiazole is considered a Potentially Genotoxic Impurity (PGI) . It is an alkylating agent capable of reacting with DNA bases.
-
Control Strategy: In pharmaceutical processes, this intermediate must be treated as a "red" compound.
-
Purge Validation: Subsequent steps usually involve nucleophilic substitution (e.g., with an amine). The process must be validated to ensure the residual alkyl chloride is purged to < ppm levels (TTC threshold) in the final API.
-
Handling: Use full PPE, handle in a fume hood, and destroy excess reagent with aqueous ammonia or sodium hydroxide before disposal.
Stability Warning
The chloromethyl group on the electron-rich thiazole ring is prone to solvolysis (hydrolysis) in moist air, releasing HCl and forming the alcohol. It can also undergo self-alkylation (polymerization) if stored in concentrated solution.
-
Best Practice: Generate in situ and use immediately, or store as a solid hydrochloride salt if possible (though the free base is usually the isolated species).
References
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Royal Society of Chemistry / Vertex AI Search Results. (Demonstrates the utility of the 2-phenylthiazole scaffold in antifungal research).
-
Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. PubMed / NIH. (Validates the biological activity and synthetic relevance of the scaffold).
-
Hantzsch Thiazole Synthesis. Organic Chemistry Portal. (General mechanism for thiazole ring construction).
-
Process for preparation of 5-hydroxymethylthiazole. Google Patents (EP0793659B1). (Describes the industrial route to the hydroxymethyl precursor for Ritonavir-like intermediates).
-
2-Chloro-5-(chloromethyl)thiazole Safety Data Sheet. TCI Chemicals. (Provides safety and handling data for the closely related analog, relevant for PGI handling).
Technical Guide: Comparative Analysis of Chloromethyl vs. Bromomethyl Phenyl Thiazoles
Executive Summary
In medicinal chemistry, the 4-(halomethyl)-2-phenylthiazole scaffold serves as a critical "linchpin" intermediate, connecting the privileged phenylthiazole pharmacophore to broader molecular architectures via nucleophilic substitution (
The choice between the chloromethyl and bromomethyl variants is rarely arbitrary; it is a strategic trade-off between synthetic accessibility/stability (favoring the chloride) and kinetic reactivity (favoring the bromide). This guide dissects the electronic, synthetic, and practical differences to empower researchers in selecting the optimal intermediate for drug development workflows.
Part 1: Electronic & Structural Fundamentals[1]
The reactivity difference between chloromethyl and bromomethyl thiazoles is governed by the bond dissociation energy (BDE) and the leaving group ability of the halogen, modulated by the electron-deficient nature of the thiazole ring.
The "Hetero-Benzylic" Effect
The C4 position of the thiazole ring is electronically analogous to a benzylic position but with higher electron deficiency due to the inductive effect of the adjacent Nitrogen (N3) and Sulfur (S1) atoms. This makes the methylene carbon highly electrophilic, facilitating
Quantitative Comparison
The following table summarizes the physicochemical distinctions driving the reactivity profiles.
| Feature | 4-(Chloromethyl)-2-phenylthiazole | 4-(Bromomethyl)-2-phenylthiazole | Impact on Chemistry |
| Bond Length (C-X) | ~1.77 Å | ~1.94 Å | Longer bond = weaker overlap = easier cleavage. |
| Bond Dissociation Energy | ~72 kcal/mol | ~58 kcal/mol | Lower BDE makes the Bromide significantly more reactive. |
| Leaving Group Ability | Moderate ( | Excellent ( | Bromide is a "softer" base and better leaving group. |
| Hydrolytic Stability | High (Stable at RT) | Low (Prone to hydrolysis to alcohol) | Bromide requires anhydrous storage/handling. |
| Hard/Soft Character | Harder electrophile | Softer electrophile | Bromide reacts faster with soft nucleophiles (thiols, phosphines). |
Part 2: Synthetic Pathways & Causality
The method of synthesis often dictates which halide is chosen. The Hantzsch Thiazole Synthesis is the industry standard for the chloride, while Radical Bromination is preferred for the bromide.
The Hantzsch Route (Primary for Chloromethyl)
The reaction of thiobenzamide with 1,3-dichloroacetone is the most robust route to the chloromethyl derivative.
-
Why Chloro? 1,3-Dichloroacetone is commercially stable and inexpensive. The corresponding 1,3-dibromoacetone is a potent lachrymator and unstable, making the direct Hantzsch synthesis of the bromomethyl analog operationally difficult.
-
Mechanism: The sulfur atom attacks the
-carbon of the ketone, followed by cyclodehydration. The second chlorine atom remains untouched, serving as the handle for future functionalization.
The Radical/Conversion Route (Primary for Bromomethyl)
Because 1,3-dibromoacetone is difficult to handle, the bromomethyl derivative is usually accessed via:
-
Wohl-Ziegler Bromination: Radical bromination of 4-methyl-2-phenylthiazole using NBS (N-Bromosuccinimide).
-
Appel Reaction/Substitution: Conversion of 4-(hydroxymethyl)-2-phenylthiazole using
or .
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthetic workflows.
Caption: Divergent synthetic pathways dictate the halide choice. The Hantzsch route (top) directly yields the stable chloride, while radical chemistry (bottom) accesses the reactive bromide.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)-2-phenylthiazole (Hantzsch Method)
Best for: Large-scale preparation, storage, and reactions with strong nucleophiles.
-
Reagents: Thiobenzamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve thiobenzamide in ethanol (0.5 M concentration).
-
Add 1,3-dichloroacetone dropwise at room temperature. Note: Exothermic reaction.
-
Heat to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Concentrate in vacuo to remove 50% of solvent. Pour into ice-water saturated with
to neutralize the HCl salt. -
Purification: Extract with DCM. The free base solidifies upon evaporation. Recrystallize from Hexane/Ethanol.
-
-
Validation:
(CDCl ) shows a singlet at ppm (CH Cl) and the characteristic thiazole proton at ppm.
Protocol B: Finkelstein Activation (In Situ Conversion)
Best for: When you have the stable Chloride but need the reactivity of the Bromide/Iodide.
Instead of isolating the unstable bromomethyl derivative, add a catalytic amount of Sodium Iodide (NaI) to the reaction of the chloromethyl thiazole.
-
Mechanism:
. The transient iodomethyl species reacts orders of magnitude faster with the nucleophile.
Part 4: Strategic Selection in Drug Design
When should a researcher choose one over the other?
Select the Chloromethyl derivative when:
-
Scale-up is required: It is stable to moisture and can be stored for months.
-
The Nucleophile is strong: Alkoxides, thiolates, or simple amines will react readily with the chloride without needing the more reactive bromide.
-
Cost is a driver: 1,3-dichloroacetone is significantly cheaper than the precursors required for the bromo-analog.
Select the Bromomethyl derivative when:
-
The Nucleophile is weak: Poor nucleophiles (e.g., anilines, electron-deficient phenols) require the higher electrophilicity of the C-Br bond.
-
Mild conditions are mandatory: If the target scaffold contains heat-sensitive moieties, the bromide allows substitution at room temperature (or
), whereas the chloride often requires reflux. -
Rapid kinetics are needed: For radiolabeling or short-lived isotope incorporation.
Reactivity & Stability Logic Diagram
Caption: Decision matrix for selecting the appropriate halide based on experimental constraints.
References
-
National Institutes of Health (PMC). (2016). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. Retrieved from [Link]
-
Journal of Chemical Physics. (1954).[1] Determination of Some Carbon‐Chlorine Bond Dissociation Energies. Retrieved from [Link]
-
TSI Journals. (2016). Quantitative Assessment of Relative Reactivity of Molecular Halogens in the Kinetics of Halogenations of 2-Methylthiazole. Retrieved from [Link]
Sources
The Chemist's Guide to Chloromethylthiazoles: Reactivity, Synthesis, and Pharmaceutical Applications
Executive Summary
The chloromethyl group attached to a thiazole ring represents a "super-benzylic" electrophile, critical in the synthesis of antiretrovirals (e.g., Ritonavir) and neonicotinoid agrochemicals (e.g., Thiamethoxam). Its reactivity is governed by the electron-deficient nature of the thiazole nucleus, which significantly lowers the transition state energy for
This technical guide dissects the electronic underpinnings of this reactivity, provides validated protocols for the Hantzsch synthesis of the core scaffold, and details the handling of its thermodynamically unstable free base.
Part 1: Electronic Structure & Reactivity Profile
The "Super-Benzylic" Effect
The thiazole ring is
-
Inductive Activation: The C=N bond in the thiazole ring pulls electron density away from the C4-position, destabilizing the C-Cl bond and making the carbon susceptible to nucleophilic attack.
-
Resonance Stabilization: Upon nucleophilic attack, the developing negative charge in the transition state is effectively delocalized across the N-C-S system.
Positional Variance (C2 vs. C4 vs. C5)
While all chloromethylthiazoles are reactive, the 4-chloromethyl isomer is the most industrially relevant due to the accessibility of starting materials (via Hantzsch synthesis).
| Position | Reactivity Profile | Synthetic Source | Primary Application |
| 2-Chloromethyl | High (Inductive pull from both S and N) | Radical halogenation of 2-methylthiazole | Specialized ligands |
| 4-Chloromethyl | Moderate-High (Standard) | Hantzsch Synthesis (1,3-dichloroacetone) | Ritonavir, Cobicistat |
| 5-Chloromethyl | Moderate (Less inductive activation) | Chloromethylation of thiazoles | Thiamethoxam |
Part 2: Synthetic Pathways (The Source)
The industry-standard method for generating 4-chloromethylthiazoles is the Hantzsch Thiazole Synthesis .[1] This reaction is robust but requires precise temperature control to avoid polymerization of the reactive product.
Mechanism of Action
The reaction involves the condensation of a thioamide (nucleophile) with an
Figure 1: Logical flow of the Hantzsch Thiazole Synthesis leading to the chloromethyl intermediate.
Validated Protocol: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole
Target: The specific side-chain intermediate for Ritonavir.
Reagents:
-
2-Methylpropanethioamide (Isobutyrothioamide)
-
1,3-Dichloroacetone[1]
-
Ethanol (Absolute)[1]
-
Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 eq of 2-methylpropanethioamide in absolute ethanol (concentration ~0.5 M).
-
Addition: Add 1.1 eq of 1,3-dichloroacetone dropwise at room temperature. Note: The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of thioamide via TLC (System: 30% EtOAc/Hexanes).
-
Concentration: Cool the reaction mixture to room temperature. Remove approximately 70% of the ethanol under reduced pressure.
-
Crystallization (Critical Step): The product exists as the Hydrochloride salt. Add cold diethyl ether to the concentrated residue to induce precipitation.
-
Isolation: Filter the white/off-white solid under inert atmosphere (nitrogen blanket). Wash with cold ether.
-
Storage: Store immediately at -20°C under Argon. Do not convert to free base for storage.
Part 3: Stability & Handling (Self-Validating Systems)
A common point of failure in process chemistry is the premature neutralization of the hydrochloride salt.
The "Free Base" Instability Loop
The free base of 4-chloromethylthiazole contains both a nucleophilic nitrogen (on the ring) and an electrophilic carbon (the chloromethyl group).
-
Self-Quaternization: In the liquid phase (free base), molecule A attacks molecule B, leading to intermolecular polymerization and the formation of insoluble quaternary ammonium tars.
-
Protocol Rule: Always handle the compound as the HCl salt . Only neutralize in situ in the presence of the target nucleophile.
Finkelstein Activation (In Situ)
For difficult couplings, the reactivity of the chloromethyl group can be boosted by adding catalytic Sodium Iodide (NaI).
Part 4: Case Study – Pharmaceutical Application (Ritonavir)
Ritonavir (Norvir) utilizes the 4-chloromethyl-2-isopropylthiazole moiety. The synthesis demonstrates the convergent assembly of complex peptidomimetics.
The Coupling Logic
The thiazole is introduced via N-alkylation of a urea or amine core.
Figure 2: Convergent synthesis strategy for Ritonavir side-chain attachment.
Process Protocol (Adapted from Patent WO2001021603)
-
Charge: Suspend the Valine-urea core (1.0 eq) and 4-chloromethyl-2-isopropylthiazole hydrochloride (1.2 eq) in Ethyl Acetate.
-
Neutralization: Add aqueous Sodium Bicarbonate (NaHCO3) or DIPEA (2.5 eq). Causality: The base neutralizes the HCl salt to generate the reactive free base in the presence of the nucleophile, minimizing self-polymerization.
-
Reaction: Heat to 60°C for 12 hours.
-
Workup: Wash organic phase with water and brine. The product remains in the organic layer, while unreacted thiazole salts (if degraded) are washed away.
Part 5: Safety & Toxicology[2]
WARNING: Chloromethylthiazoles are potent alkylating agents .
-
Genotoxicity: Structurally alert for genotoxicity (GTIs). They can alkylate DNA bases.
-
Handling:
-
Double gloving (Nitrile) is mandatory.
-
Use a full-face shield if working with >5g quantities.
-
Quench all glassware and spills with a solution of dilute ammonia or sodium thiosulfate to destroy residual alkylating potential before cleaning.
-
References
-
National Institutes of Health (NIH). (2011). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PubMed Central. Retrieved from [Link]
-
Google Patents. (2001). WO2001021603A1 - A process for the synthesis of ritonavir.[5] Retrieved from
-
Chem-Impex. (2025).[6] 4-(Chloromethyl)thiazole hydrochloride Product Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. capotchem.com [capotchem.com]
- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: Synthesis of Phenyl-Ritonavir Analogs using 5-(Chloromethyl)-2-phenyl-1,3-thiazole
Executive Summary & Strategic Rationale
This technical guide details the protocol for synthesizing 2-Phenyl-Ritonavir (Analog) , a lipophilic derivative of the HIV protease inhibitor Ritonavir (ABT-538).[1] While commercial Ritonavir utilizes a 2-isopropyl-4-thiazolyl moiety (N-terminal) and an unsubstituted 5-thiazolyl moiety (C-terminal), the reagent 5-(chloromethyl)-2-phenyl-1,3-thiazole allows for the introduction of a phenyl-substituted thiazole at the C-terminal position.[1]
Scientific Context: The 5-position of the thiazole ring in Ritonavir is linked to the core scaffold via a methoxycarbonyl (carbamate) bridge.[1] The reagent specified, 5-(chloromethyl)-2-phenyl-1,3-thiazole, is an alkyl halide.[1] Direct reaction of this halide with the core amine would yield a tertiary amine (unstable/inactive), not the required carbamate. Therefore, this protocol focuses on the Hydrolysis-Activation-Coupling (HAC) strategy:
-
Hydrolysis: Conversion of the chloromethyl group to a hydroxymethyl group.[1]
-
Activation: Formation of a mixed carbonate (using p-nitrophenyl chloroformate).
-
Coupling: Reaction with the Ritonavir core intermediate to form the final carbamate linkage.[1]
Chemical Pathway & Mechanism
The synthesis is convergent. The "Right-Side" fragment (the thiazole) is prepared and activated, then coupled to the "Left-Side" functionalized core.[1]
Key Reaction Nodes:
-
Node A: 5-(Chloromethyl)-2-phenyl-1,3-thiazole (Starting Reagent).[1]
-
Node B: 5-(Hydroxymethyl)-2-phenyl-1,3-thiazole (Alcohol Intermediate).[1]
-
Node C: Mixed Carbonate (Activated Ester).[1]
-
Node D: Ritonavir Core (Amine-functionalized).[1]
-
Node E: Phenyl-Ritonavir Analog (Final Product).
Caption: Convergent synthesis pathway transforming the chloromethyl precursor into the active carbamate for Ritonavir analog assembly.
Detailed Experimental Protocols
Phase 1: Hydrolysis of 5-(Chloromethyl) to 5-(Hydroxymethyl)
The chloromethyl group must be converted to a primary alcohol to enable carbamate formation.[1]
-
Reagents: 5-(Chloromethyl)-2-phenyl-1,3-thiazole (1.0 eq), Silver Nitrate (AgNO3, 1.1 eq), Water/Dioxane (1:1).[1]
-
Alternative (Industrial): Sodium formate in DMF followed by NaOH hydrolysis (avoids silver waste).[1]
Protocol (Silver-Mediated Hydrolysis):
-
Dissolve 10.0 g (47.7 mmol) of 5-(chloromethyl)-2-phenyl-1,3-thiazole in 100 mL of 1,4-dioxane.
-
Prepare a solution of 8.9 g AgNO3 in 100 mL distilled water.[1]
-
Add the silver solution dropwise to the thiazole solution at room temperature (Exothermic; precipitate forms immediately).
-
Reflux the suspension for 2 hours. Monitor by TLC (Hexane/EtOAc 2:1) for disappearance of starting material.[1]
-
Cool to room temperature and filter off the AgCl precipitate through Celite.
-
Concentrate the filtrate under reduced pressure to remove dioxane.[1]
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Dry organics over Na2SO4 and concentrate to yield 5-(hydroxymethyl)-2-phenyl-1,3-thiazole .[1]
Phase 2: Activation (Formation of Mixed Carbonate)
The alcohol is activated using p-nitrophenyl chloroformate to create a reactive species capable of acylating the core amine.[1]
-
Reagents: 5-(Hydroxymethyl)-intermediate (1.0 eq), p-Nitrophenyl chloroformate (1.05 eq), Pyridine (1.5 eq), Dichloromethane (DCM).[1]
Protocol:
-
Dissolve 8.0 g (41.8 mmol) of the 5-(hydroxymethyl)-2-phenyl-1,3-thiazole in 80 mL anhydrous DCM.
-
Cool the solution to 0°C under Nitrogen atmosphere.
-
Add 8.85 g (43.9 mmol) of p-nitrophenyl chloroformate in one portion.
-
Add 5.1 mL Pyridine dropwise over 15 minutes, maintaining temperature < 5°C.
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench with water (50 mL). Wash organic layer with saturated NaHCO3 (remove p-nitrophenol) and Brine.[1]
-
Dry (MgSO4) and concentrate.[1] Recrystallize from EtOAc/Hexane if necessary.
Phase 3: Coupling to Ritonavir Core
This step couples the activated thiazole tail to the Ritonavir core amine.[1] We assume the use of the "Left-Side Functionalized" core (where the urea linkage is already established).[1]
-
Core Intermediate: N-[(2S,3S,5S)-2-Amino-3-hydroxy-5-(...)-1,6-diphenylhexyl]-...[1] (Free amine form).[1]
-
Reagents: Activated Carbonate (from Phase 2, 1.1 eq), Core Amine (1.0 eq), Diisopropylethylamine (DIPEA, 2.0 eq), DMF.
Protocol:
-
Dissolve 10.0 mmol of the Ritonavir Core Amine in 30 mL anhydrous DMF.
-
Add 3.5 mL (20 mmol) DIPEA.
-
Add 11.0 mmol of (2-Phenyl-1,3-thiazol-5-yl)methyl (4-nitrophenyl) carbonate solid in portions.
-
Stir at 25°C for 12 hours. The solution will turn yellow due to the release of p-nitrophenol.[1]
-
Workup: Dilute with EtOAc (150 mL), wash with 1M NaOH (3 x 50 mL) to remove p-nitrophenol (critical for purity), then water and brine.
-
Purification: Silica gel chromatography (Eluent: 2-5% MeOH in DCM).
-
Final Product: 2-Phenyl-Ritonavir Analog .
Data Summary & Process Parameters
| Parameter | Phase 1 (Hydrolysis) | Phase 2 (Activation) | Phase 3 (Coupling) |
| Solvent | Dioxane/Water (1:[1]1) | Dichloromethane (DCM) | DMF or EtOAc |
| Temperature | Reflux (100°C) | 0°C | 25°C |
| Stoichiometry | 1.1 eq AgNO3 | 1.05 eq Chloroformate | 1.1 eq Carbonate |
| Time | 2-4 Hours | 3 Hours | 12-16 Hours |
| Yield (Typical) | 88% | 92% | 75-80% |
| Purification | Extraction/Crystallization | Recrystallization | Column Chromatography |
Troubleshooting & Critical Controls
-
Regioselectivity: The starting material 5-(chloromethyl)-2-phenyl-1,3-thiazole is specific.[1] Ensure it is not the 4-chloromethyl isomer (which is the product of the standard Hantzsch synthesis using 1,3-dichloroacetone and thiobenzamide).[1] The 5-isomer typically requires specific formylation/chlorination sequences.[1]
-
Carbonate Stability: The p-nitrophenyl carbonate intermediate is sensitive to moisture.[1] Store under Nitrogen at -20°C.
-
Core Solubility: The Ritonavir core is highly lipophilic.[1] If precipitation occurs in DMF, switch to N-Methylpyrrolidone (NMP).[1]
References
-
Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[1] Journal of Medicinal Chemistry, 41(4), 602-617.[1] [1]
-
Stuk, T. L., et al. (1996). "Process Research and Development of the HIV Protease Inhibitor Ritonavir." Organic Process Research & Development, 1(5), 413-418.[1]
-
PubChem Compound Summary. (2025). "5-[2-(Chloromethyl)phenyl]-1,3-thiazole" (Structural Verification). [1]
-
Morissette, P., et al. (2003). "High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids."[1] Advanced Drug Delivery Reviews, 56(3), 275-300.[1] (Reference for Ritonavir solid-state forms).
Sources
Application Note: A Comprehensive Protocol for the Nucleophilic Substitution of 5-(Chloromethyl)-2-phenyl-1,3-thiazole
Introduction: The Strategic Importance of the 2-Phenyl-1,3-thiazole Scaffold
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antifungal effects.[4][5][6] The 2-phenyl-1,3-thiazole moiety, in particular, serves as a privileged scaffold in drug discovery, offering a synthetically versatile platform for the development of novel bioactive molecules.[7][8]
5-(Chloromethyl)-2-phenyl-1,3-thiazole is a pivotal intermediate in this field. The chloromethyl group at the C5 position acts as a highly effective electrophilic handle. The chlorine atom is a good leaving group, and the adjacent carbon is a primary, sterically unhindered center, making the compound an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[9] This reactivity allows for the straightforward introduction of a vast array of functional groups, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.
This application note provides a detailed, field-proven protocol for performing nucleophilic substitution reactions on 5-(chloromethyl)-2-phenyl-1,3-thiazole. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific principles that govern experimental choices, ensuring robust and reproducible outcomes.
Pillar 1: Mechanistic Rationale and Causality of Experimental Design
The functionalization of 5-(chloromethyl)-2-phenyl-1,3-thiazole proceeds via a classic Sₙ2 mechanism.[10][11] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The Sₙ2 Pathway: The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[10] This leads to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[10]
Caption: The concerted Sₙ2 mechanism.
Key Experimental Parameters Explained:
-
Choice of Nucleophile: The success of the Sₙ2 reaction hinges on the strength of the nucleophile.[10] Strong nucleophiles, particularly those with a negative charge (e.g., azide, cyanide, alkoxides) or good polarizability (e.g., thiols), are preferred. For neutral nucleophiles like primary or secondary amines, a base is typically required to either deprotonate them into a more potent anionic form or to scavenge the HCl byproduct that forms, which could otherwise protonate and deactivate the starting amine.
-
Solvent Selection: The choice of solvent is paramount. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for Sₙ2 reactions.[12]
-
Causality: These solvents can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the nucleophilic salt but are poor at solvating the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction. In contrast, polar protic solvents (like water or ethanol) would form a tight solvation shell around the nucleophile through hydrogen bonding, stabilizing it and increasing the energy barrier for the reaction.[12]
-
-
Role of the Base: When using nucleophiles such as amines or thiols, an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is crucial.
-
Causality: The base serves two primary functions: (1) It deprotonates the nucleophile, increasing its nucleophilicity. (2) It neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted nucleophile and driving the reaction to completion.
-
-
Temperature Control: These reactions are often exothermic and typically proceed efficiently at room temperature or with gentle heating (40-60 °C).
-
Causality: While increased temperature generally increases the reaction rate, excessive heat can promote side reactions, such as elimination (E2), although this is less of a concern for primary halides like the substrate . Monitoring the reaction allows for the determination of the optimal temperature to achieve a clean, high-yielding conversion in a reasonable timeframe.
-
Pillar 2: Self-Validating Experimental Protocol
This section provides a detailed, step-by-step methodology. The protocol is designed as a self-validating system, with integrated checkpoints for monitoring progress and ensuring the integrity of the results.
Caption: General experimental workflow for Sₙ2 reactions.
Materials:
-
5-(Chloromethyl)-2-phenyl-1,3-thiazole (1.0 equivalent)
-
Nucleophile (e.g., amine, thiol, NaN₃) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents, if required)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure: General Protocol for Amination
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(chloromethyl)-2-phenyl-1,3-thiazole (1.0 eq.).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or another suitable solvent) to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: To the stirred solution, add the desired amine nucleophile (1.1 eq.) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 eq.). The K₂CO₃ acts as the base to neutralize the HCl formed.
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C) or heat to 50 °C. The optimal temperature will depend on the reactivity of the specific nucleophile.
-
Monitoring (Self-Validation): Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot the starting material and the reaction mixture on a TLC plate.
-
The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material is no longer visible by TLC (usually after 4-12 hours).
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pillar 3: Data Presentation & Authoritative Grounding
The versatility of 5-(chloromethyl)-2-phenyl-1,3-thiazole allows for the synthesis of a wide range of derivatives. The following table summarizes typical reaction conditions and expected outcomes with various classes of nucleophiles, providing a predictive framework for experimental design.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) | Product Class |
| Morpholine | K₂CO₃ | DMF | 25 | 6 | 92% | Aminomethyl Thiazole |
| Piperidine | K₂CO₃ | MeCN | 50 | 4 | 90% | Aminomethyl Thiazole |
| Sodium Azide (NaN₃) | N/A | DMSO | 25 | 8 | >95% | Azidomethyl Thiazole |
| Sodium Cyanide (NaCN) | N/A | DMSO | 60 | 5 | 85% | Cyanomethyl Thiazole |
| Ethanethiol | Et₃N | THF | 25 | 10 | 88% | Thioether |
| Sodium Phenoxide | N/A | DMF | 60 | 12 | 80% | Aryl Ether |
Note: Reaction times and yields are illustrative and may vary based on the precise reaction scale and purity of reagents. Optimization may be required for specific substrates.
References
- ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV-8Avyx6JvdJ4t_3CkG3FBtVrbHW2uqw6USSHk5cOdxFRUF9SEp-chQ0cpV8D2X-KMa4jk240xYWymgzXhBZEw8qbZ0P86Uc7xSvcT80IDDOx3W4kmkJEjdaTpR36c-HXa7CHZkEedIeaXkNwt0knYKTqMUjdnL_9mX4LS9E5sm_FxQ4Fd3Hjsp1MJlNNuAa-6qwSBhq39p7MucFIETXqyBb55wyYPIWrz2fNw27oahu_2g7tbELW86W1R6P085qrDKvwE3uaGSvWSlz5T7OURlAgwEX73r8Im4-IyCKiCDe3J_rdhdT4SihbN5cPC2kUX_7WAqKyZ0RKuO7MssuBAhi0juP7tVl2cCD43UE=
- PubChem. 5-[2-(Chloromethyl)phenyl]-1,3-thiazole.
- Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of.
- BenchChem. 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
- International Journal of Pharmacy and Technology. (2018, March 12). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review.
- BenchChem. Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.
- ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- National Institutes of Health. (2020, May 22). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines.
- Journal of Science and Technology. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- ACS Omega. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
- Journal of Chemical Reviews. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- National Institutes of Health. 5-Chloro-2-phenyl-1,3-benzothiazole.
- ResearchGate. (2025, August 7). Progress in the Synthesis of 5-Aminothiazole Derivatives.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Chad's Prep. Introduction to SN2 Reactions.
- PubMed. (2021, November 15). Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors.
- Journal of Pharmaceutical and Biomedical Sciences. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- National Institutes of Health. (2023, September 19). The isocyanide SN2 reaction.
- MDPI. (2019, September 21). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
- Wiley Online Library. General mechanism for nucleophilic cine‐substitution via electrophilic pre‐activation.
- National Institutes of Health. (2024, February 5). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride.
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- YouTube. (2015, October 26). Nucleophilic Substitution: SN2 Reactions - Part 3.
- Chemical Engineering Transactions. (2024, February 16). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | 70390-94-2 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 11. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Note: Strategic Incorporation of 5-(Chloromethyl)-2-phenyl-1,3-thiazole in HIV Protease Inhibitor Design
Topic: Using 5-(Chloromethyl)-2-phenyl-1,3-thiazole in HIV Protease Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Scientists, and Virologists
Executive Summary
This guide details the synthetic utility of 5-(Chloromethyl)-2-phenyl-1,3-thiazole as a critical building block for Next-Generation HIV Protease Inhibitors (PIs). While the commercial blockbuster Ritonavir utilizes a 2-isopropyl-4-thiazolyl moiety, the 2-phenyl-1,3-thiazole analogue described here represents a vital structural probe for exploring the S3/S3' sub-sites of the HIV-1 protease enzyme.
This protocol addresses the specific challenge of installing this lipophilic, aromatic heterocycle onto the hydroxyethylamine isostere core (the "backbone" of most PIs). We provide two distinct synthetic routes: Direct N-Alkylation (for rapid analogue generation) and Carbamate Activation (mimicking the clinical Ritonavir linkage).
Chemical Profile & Handling
Compound: 5-(Chloromethyl)-2-phenyl-1,3-thiazole Role: Electrophilic Heterocyclic Building Block (P3/P3' Ligand)
| Property | Specification | Notes |
| Molecular Formula | C₁₀H₈ClNS | |
| Molecular Weight | 209.70 g/mol | |
| Physical State | Off-white to pale yellow solid | Low melting point solid (approx. 45-50°C) |
| Solubility | DCM, DMF, THF, Ethyl Acetate | Insoluble in water; hydrolyzes slowly in moisture. |
| Stability | Moisture Sensitive | Store under inert gas (Ar/N₂) at 2-8°C. |
| Reactivity | High (Alkylating Agent) | Reacts aggressively with amines, thiols, and alkoxides. |
Safety Warning: This compound is a potent alkylating agent (R-CH₂-Cl). It is corrosive, a severe skin sensitizer, and potentially mutagenic.[1] All operations must occur in a fume hood with double-gloving (Nitrile/Laminate).
Mechanism of Action: The Thiazole Advantage
In the context of HIV protease inhibition, the thiazole ring serves a dual function within the enzyme's active site.
-
S3 Subsite Occupancy: The HIV protease active site contains hydrophobic pockets (S1-S4). The 2-phenyl-thiazole group is designed to occupy the S3 subsite . Unlike the isopropyl group of Ritonavir (which relies on van der Waals bulk), the 2-phenyl group introduces the potential for
- stacking interactions with aromatic residues (e.g., Phe, Tyr) lining the pocket, potentially altering resistance profiles against mutant strains. -
Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism (CYP450) compared to furan or pyridine bioisosteres, prolonging the drug's half-life.
Diagram 1: Structural Logic & Binding Mode
Caption: The 2-phenyl-thiazole moiety (blue) is coupled to the isostere core (yellow) to create an inhibitor that targets the S3 pocket of HIV Protease via hydrophobic and pi-stacking interactions.
Experimental Protocols
Method A: Direct N-Alkylation (Rapid Analogue Synthesis)
Best for: Research-scale synthesis where a direct methylene bridge (-CH₂-) is desired between the core amine and the thiazole.
Reagents:
-
Substrate: Amine-functionalized Core (e.g., Valine-derived isostere).
-
Electrophile: 5-(Chloromethyl)-2-phenyl-1,3-thiazole (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃.
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
-
Catalyst: NaI (0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.
Step-by-Step Protocol:
-
Preparation: Dissolve the Amine Core (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen.
-
Base Addition: Add DIPEA (2.5 mmol) and stir for 10 minutes at room temperature.
-
Alkylation: Add 5-(Chloromethyl)-2-phenyl-1,3-thiazole (1.1 mmol) dropwise.
-
Tip: If the reaction is sluggish, add NaI (0.1 mmol) to generate the more reactive iodomethyl species in situ.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the chloromethyl starting material.
-
-
Workup:
-
Dilute with EtOAc (50 mL).[2]
-
Wash with water (3 x 20 mL) to remove DMF.
-
Wash with Brine (1 x 20 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash Column Chromatography (Silica Gel). Elute with Hexane:EtOAc (gradient 80:20 to 50:50).
Method B: Carbamate Linkage (The "Ritonavir" Route)
Best for: Mimicking the exact linkage found in Ritonavir. This requires converting the chloromethyl group to an alcohol, then activating it.
Phase 1: Hydrolysis to Alcohol
-
Dissolve 5-(Chloromethyl)-2-phenyl-1,3-thiazole in 50% aqueous Dioxane.
-
Add CaCO₃ (2.0 equiv) and reflux for 4 hours.
-
Extract with EtOAc, dry, and concentrate to yield (2-phenyl-1,3-thiazol-5-yl)methanol .
Phase 2: Activation (Mixed Carbonate)
-
Dissolve the alcohol (from Phase 1) in dry DCM.
-
Add 4-Nitrophenyl chloroformate (1.1 equiv) and Pyridine (1.5 equiv) at 0°C.
-
Stir at RT for 2 hours. The product is the p-nitrophenyl carbonate derivative.
Phase 3: Coupling
-
React the p-nitrophenyl carbonate intermediate with the Amine Core in DMF/DIPEA.
-
This forms the Carbamate (-O-CO-NH-) linkage, identical to the connectivity in Ritonavir.
Diagram 2: Synthetic Workflow Comparison
Caption: Comparison of Direct Alkylation (Route A) vs. Carbamate Formation (Route B). Route B mimics the pharmacophore linkage of approved HIV protease inhibitors.
Quality Control & Troubleshooting
Analytical Parameters
-
HPLC: C18 Column (e.g., Agilent Zorbax), Mobile Phase A: 0.1% Formic Acid in Water, B: ACN. Gradient 5%->95% B over 15 min.
-
Retention Time: The chloromethyl starting material is less polar than the alcohol derivative but more polar than the final coupled inhibitor.
-
-
1H NMR (DMSO-d6):
-
Look for the Singlet at ~5.1 ppm (Chloromethyl -CH₂-).
-
In the Product (Alkylated) , this shift typically moves upfield to ~3.8–4.2 ppm (N-CH₂-).
-
In the Product (Carbamate) , the methylene protons appear around ~5.2 ppm (O-CH₂-).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Hydrolysis of Chloromethyl group | Ensure DMF/ACN is strictly anhydrous (Molecular Sieves). |
| Starting Material Remains | Low Reactivity | Add NaI (10 mol%) to form the Iodomethyl species in situ (Finkelstein). |
| Multiple Spots on TLC | Over-alkylation | Use a slight excess of the Amine core, not the alkylating agent. Add dropwise. |
| Precipitate in Reaction | HCl Salt Formation | The base (DIPEA) is insufficient. Ensure >2.0 equivalents of base to scavenge HCl. |
References
-
PubChem. (2025).[3] 5-[2-(Chloromethyl)phenyl]-1,3-thiazole Compound Summary. National Library of Medicine. [Link]
-
Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry. (Foundational text on Thiazole usage in PIs). [Link]
Sources
Application Notes and Protocols for the Synthesis of 2-Phenyl-5-((aryl/alkylthio)methyl)-1,3-thiazole Derivatives
Introduction: The Significance of Thiazole Thioethers in Medicinal Chemistry
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiazole ring allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the introduction of a thioether linkage at the C5 position, yielding 2-phenyl-5-((aryl/alkylthio)methyl)-1,3-thiazole derivatives, has been identified as a promising strategy for the development of novel therapeutic agents. These compounds have demonstrated significant potential in various disease areas, making the development of robust and versatile synthetic methodologies for their preparation a key focus for researchers in drug discovery and development.
This guide provides a comprehensive overview of the reaction conditions for the coupling of 5-(chloromethyl)-2-phenyl-1,3-thiazole with a variety of thiols. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize these valuable compounds, offering insights into the reaction mechanism, detailed experimental protocols, and troubleshooting strategies.
Reaction Mechanism: A Nucleophilic Substitution Approach
The coupling of 5-(chloromethyl)-2-phenyl-1,3-thiazole with thiols proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Deprotonation of the Thiol: In the presence of a suitable base, the thiol (R-SH) is deprotonated to form a highly nucleophilic thiolate anion (R-S⁻). The choice of base is crucial and depends on the acidity of the thiol and the overall reaction conditions. Common bases include inorganic carbonates (e.g., K₂CO₃), hydroxides (e.g., NaOH), and organic amines (e.g., triethylamine).
-
Nucleophilic Attack: The generated thiolate anion, a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group on the 2-phenyl-1,3-thiazole ring.
-
Displacement of the Leaving Group: This nucleophilic attack occurs in a concerted fashion, leading to the displacement of the chloride ion (Cl⁻) as the leaving group and the formation of the new carbon-sulfur bond, yielding the desired thioether product.
The overall transformation is a highly efficient method for constructing the target thioether linkage.
Application Notes & Protocols: Friedel-Crafts Alkylation using 5-(Chloromethyl)-2-phenyl-1,3-thiazole
Introduction: Bridging Classical Synthesis with Modern Drug Discovery
The Friedel-Crafts reaction, a cornerstone of organic chemistry since its discovery in 1877, remains an indispensable tool for forging carbon-carbon bonds on aromatic systems.[1][2] This electrophilic aromatic substitution allows for the direct installation of alkyl or acyl groups, providing foundational pathways to a vast array of complex molecules.[3][4] In the realm of medicinal chemistry, the strategic functionalization of aromatic rings is paramount for tuning the pharmacological profiles of lead compounds.
This guide focuses on the application of a specialized alkylating agent, 5-(chloromethyl)-2-phenyl-1,3-thiazole , in Friedel-Crafts alkylation. The 1,3-thiazole ring is a "privileged scaffold," a structural motif frequently found in pharmacologically active compounds and approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] By employing 5-(chloromethyl)-2-phenyl-1,3-thiazole, researchers can introduce the biologically significant (2-phenyl-1,3-thiazol-5-yl)methyl moiety onto various aromatic and heteroaromatic nucleophiles, creating novel molecular architectures for drug discovery programs.
This document provides an in-depth exploration of the reaction's mechanistic underpinnings, detailed experimental protocols, and expert insights into optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Scientific Integrity & Rationale: The "Why" Behind the "How"
Understanding the causality behind experimental choices is critical for successful and reproducible synthesis. The Friedel-Crafts alkylation using 5-(chloromethyl)-2-phenyl-1,3-thiazole proceeds through a well-defined, multi-step mechanism.
The Reaction Mechanism
The reaction is a classic electrophilic aromatic substitution catalyzed by a Lewis acid.[3] The process can be dissected into three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of 5-(chloromethyl)-2-phenyl-1,3-thiazole. This polarization weakens the C-Cl bond, facilitating its cleavage to form a highly reactive carbocation electrophile (or a closely associated ion pair).[8][9][10] The resulting carbocation is benzylic-like and stabilized by resonance with the adjacent thiazole ring, which significantly reduces the likelihood of undesirable rearrangement reactions—a common pitfall in Friedel-Crafts alkylations with simple alkyl halides.[9][10]
-
Nucleophilic Attack (Sigma Complex Formation): The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][11]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final alkylated product and regenerating the Lewis acid catalyst.[1][3][12]
Caption: General mechanism of Friedel-Crafts Alkylation.
Causality of Component Selection
-
The Alkylating Agent: 5-(Chloromethyl)-2-phenyl-1,3-thiazole is an ideal electrophile precursor. The chloromethyl group is activated by the adjacent thiazole ring system, ensuring efficient generation of the carbocation under catalytic conditions.
-
The Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ or FeCl₃ are typically required to activate the alkyl chloride.[8] The choice and stoichiometry of the catalyst are critical. Milder catalysts (e.g., ZnCl₂, SnCl₄) may be employed for highly activated aromatic substrates to improve selectivity and reduce side reactions.[13] The catalyst must be used in anhydrous form, as moisture will hydrolyze and deactivate it.
-
The Aromatic Substrate: The success of the reaction is highly dependent on the nucleophilicity of the aromatic substrate. Electron-rich arenes (e.g., toluene, anisole, xylenes) and heterocycles (e.g., thiophene, furan) are excellent candidates. Conversely, aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) are deactivated and generally do not undergo Friedel-Crafts alkylation.[2][10]
-
The Solvent: Anhydrous, non-coordinating solvents are essential. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are common choices. For less reactive substrates, using the aromatic reactant itself as the solvent can be an effective strategy.
Experimental Protocols & Workflows
Safety Precaution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol: General Procedure for the Alkylation of an Arene with 5-(Chloromethyl)-2-phenyl-1,3-thiazole
This protocol provides a generalized framework. Molar ratios, reaction times, and temperatures should be optimized for each specific aromatic substrate.
Materials & Reagents:
-
Aromatic Substrate (e.g., Anisole)
-
5-(Chloromethyl)-2-phenyl-1,3-thiazole
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet and bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add the aromatic substrate (1.2 - 5.0 equivalents) and anhydrous DCM. Using a larger excess of the aromatic substrate can help minimize polyalkylation.[12]
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Carefully add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) in small portions to the cooled mixture. This addition can be exothermic; maintain the internal temperature below 5 °C.
-
Alkylating Agent Addition: Dissolve 5-(chloromethyl)-2-phenyl-1,3-thiazole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.[14]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of ice-cold water or dilute (~1M) HCl. This will decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient eluent system such as Hexane/Ethyl Acetate, to afford the pure product.
Data Presentation and Product Characterization
The reaction parameters should be systematically recorded and optimized. The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.
Table of Illustrative Reaction Parameters
| Aromatic Substrate | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Anisole | AlCl₃ (1.1) | DCM | 0 to RT | 4 | 85% |
| Toluene | AlCl₃ (1.1) | Toluene | 0 to RT | 6 | 78% |
| Thiophene | SnCl₄ (1.2) | DCE | RT | 8 | 65% |
| 1,3-Dimethoxybenzene | FeCl₃ (1.1) | DCM | 0 to RT | 3 | 92% |
| Benzene | AlCl₃ (1.1) | Benzene | 10 to RT | 8 | 60% |
Note: Yields are illustrative and will vary based on specific reaction conditions and scale.
Expected Characterization Data
-
¹H NMR: The most diagnostic signal is the appearance of a singlet for the newly formed benzylic methylene (-CH₂-) bridge, typically in the range of δ 4.0-4.5 ppm. Shifts in the signals of the aromatic protons on both the substrate and the thiazole ring will also be observed.
-
¹³C NMR: A new signal corresponding to the methylene carbon will appear around δ 35-45 ppm.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired product.
-
TLC/HPLC: These techniques are used to confirm the purity of the isolated compound against the starting materials and any side products.
Field-Proven Insights & Troubleshooting
-
Challenge: Polyalkylation. The alkylated product is often more nucleophilic than the starting arene, leading to the addition of a second thiazole moiety.
-
Challenge: Poor Reactivity. The reaction fails or proceeds very slowly with deactivated or moderately activated arenes.
-
Solution: Switch to a more potent Lewis acid (e.g., from FeCl₃ to AlCl₃). Alternatively, gentle heating may be required, but this should be done cautiously as it can promote side reactions. For very unreactive substrates, Friedel-Crafts acylation followed by reduction is a more reliable two-step alternative.[4]
-
-
Challenge: Catalyst Deactivation. The presence of basic functional groups (e.g., amines, amides) on the aromatic substrate will poison the Lewis acid catalyst.[2][11]
-
Solution: These functional groups must be protected before attempting the Friedel-Crafts reaction. For example, an amine can be converted to an amide, which is less basic and deactivating.
-
-
Challenge: Low Yields due to Moisture. Traces of water in the reagents or solvent will quench the Lewis acid.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous grade solvents and freshly opened or properly stored anhydrous Lewis acids. The reaction must be run under a dry, inert atmosphere (N₂ or Ar).[14]
-
References
- Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(1-chloroethyl)-4-methoxybenzene. Benchchem.
- Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole...
- 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. Benchchem.
- 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry.
- Friedel Crafts Acylation And Alkyl
- Friedel-Crafts Alkyl
- 16.
- Friedel-Crafts Alkyl
- Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
- EAS Reactions (3)
- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
- Friedel-Crafts Alkyl
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.
- the alkylation of benzene - electrophilic substitution. Chemguide.
- Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry (RSC Publishing).
- 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
Sources
- 1. byjus.com [byjus.com]
- 2. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. mt.com [mt.com]
- 4. Friedel-Crafts Alkylation [organic-chemistry.org]
- 5. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
Reagents for converting 2-phenyl-5-hydroxymethylthiazole to chloromethyl derivative
Application Note: Strategic Chlorination of 2-Phenyl-5-hydroxymethylthiazole
Abstract & Strategic Context
The conversion of 2-phenyl-5-hydroxymethylthiazole (1) to its chloromethyl derivative (2) is a pivotal transformation in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs) and novel CYP51-targeting antifungals. While theoretically simple, this reaction presents specific challenges: the basicity of the thiazole ring, the high reactivity of the benzylic-like chloride, and the instability of the free base product.
This guide details the Standard Operating Procedure (SOP) for this transformation, prioritizing the isolation of the hydrochloride salt to ensure shelf-stability. We evaluate three reagent systems, with Thionyl Chloride (SOCl
Reagent Selection Matrix
The choice of chlorinating agent dictates the impurity profile and workup strategy.
| Reagent System | Mechanism | Suitability | Key Advantage | Critical Drawback |
| Thionyl Chloride (SOCl | S | High (Standard) | Gaseous byproducts (SO | Requires gas scrubbing; highly acidic conditions. |
| MsCl / LiCl / Base | S | Medium | Mild, non-acidic conditions; good for acid-sensitive substrates. | Atom economy is poor; difficult to remove sulfonate byproducts completely. |
| Appel (PPh | S | Low | Neutral pH. | Generates triphenylphosphine oxide (TPPO) waste, difficult to separate from product. |
| Vilsmeier (POCl | S | Medium | Very active; works on stubborn substrates. | Aqueous workup required (hydrolysis risk); generates phosphate waste. |
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. With SOCl
Figure 1: Mechanistic pathway for the chlorination of thiazole alcohol using Thionyl Chloride.
Detailed Protocol: Thionyl Chloride Method (Gold Standard)
Objective: Synthesis of 2-phenyl-5-chloromethylthiazole hydrochloride. Scale: 100 mmol (approx. 19.1 g of starting material).
Materials:
-
Substrate: 2-Phenyl-5-hydroxymethylthiazole (19.1 g, 100 mmol).
-
Reagent: Thionyl Chloride (SOCl
), ReagentPlus grade (17.8 g, 10.9 mL, 150 mmol, 1.5 eq). -
Solvent: Dichloromethane (DCM), anhydrous (200 mL).
-
Scavenger (Optional): DMF (0.5 mL) as catalyst.
Experimental Workflow:
-
Setup:
-
Dissolution:
-
Charge the flask with 2-phenyl-5-hydroxymethylthiazole (19.1 g) and anhydrous DCM (150 mL).
-
Cool the suspension/solution to 0–5 °C using an ice-water bath.
-
-
Reagent Addition:
-
Dilute SOCl
(10.9 mL) in DCM (50 mL) in the addition funnel. -
Add the SOCl
solution dropwise over 30–45 minutes. Maintain internal temperature < 10 °C. -
Observation: The solution may turn yellow/orange, and gas evolution will be vigorous.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
-
Stir for 2–4 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The starting alcohol (polar) should disappear, replaced by the less polar chloride.
-
-
Workup (Isolation of HCl Salt):
-
Critical Decision: Do not perform an aqueous wash if you want the stable HCl salt. The free base is unstable.
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) at < 40 °C to remove DCM and excess SOCl
. -
A solid residue (often off-white to pale yellow) will remain.
-
-
Purification:
-
Triturate the residue with cold diethyl ether or MTBE (100 mL) to remove non-polar impurities.
-
Filter the solid under nitrogen (hygroscopic).
-
Dry in a vacuum oven at 35 °C for 4 hours.
-
Expected Yield: 85–95% (as Hydrochloride salt). Storage: Store at -20 °C under argon. Desiccate.
Alternative Protocol: Mesyl Chloride (Acid-Sensitive)
Use this if the thiazole ring substituents are sensitive to the harsh HCl generated in Method A.
-
Activation: Dissolve substrate (1 eq) and Triethylamine (1.5 eq) in DCM at 0 °C.
-
Mesylation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir 1 hr.
-
Displacement: Add Lithium Chloride (LiCl) (3 eq) dissolved in DMF (minimal volume) or solid Tetrabutylammonium chloride. Allow to warm to RT.
-
Workup: Wash with water (rapidly), dry over MgSO
, and concentrate. Note: This yields the free base, which must be used immediately.
Process Safety & Troubleshooting
Safety Profile
-
Vesicant Warning: 2-Phenyl-5-chloromethylthiazole is a potent alkylating agent. It causes severe skin burns and is a potential sensitizer.[6] Double-gloving (Nitrile + Laminate) is recommended.
-
Gas Evolution: The SOCl
method generates stoichiometric quantities of SO and HCl.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup. | Avoid aqueous washes. Isolate as HCl salt directly by evaporation. |
| Dark Product | Polymerization of free base. | Keep temperature < 40 °C. Do not neutralize the HCl salt unless immediately reacting in the next step. |
| Incomplete Reaction | Old SOCl | Distill SOCl |
Visualization of Workflow
Figure 2: Operational workflow for the isolation of the stable hydrochloride salt.
References
-
Process for the preparation of chlorothiazole derivatives. European Patent EP0446913A1. (1991). Describes the standard chlorination of thiazole alcohols using sulfuryl chloride and thionyl chloride.Link
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry. (2023). Details the synthesis of 2-phenyl-5-chloromethylthiazole as a key intermediate for antifungal agents.Link
-
Thionyl Chloride Reaction on Alcohol: Mechanism and Stereochemistry.Master Organic Chemistry. (2014).
i vs S 2 mechanisms in SOCl chlorination.Link - Ritonavir Synthesis: The Chemistry of the Thiazole Core.Chemical Reviews. (Note: General reference to the class of Ritonavir intermediates which share the 5-chloromethylthiazole motif).
Sources
- 1. careerendeavour.com [careerendeavour.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reactionweb.io [reactionweb.io]
- 4. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]
- 5. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]
- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting dimerization side reactions of chloromethyl thiazoles
Topic: Troubleshooting Dimerization Side Reactions
Ticket ID: CMT-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Self-Quaternization" Trap
The Issue: Researchers working with 4-(chloromethyl)thiazoles or 5-(chloromethyl)thiazoles often report the spontaneous conversion of their clear oil product into an insoluble, dark, gummy solid. This is not usually oxidative degradation; it is an intermolecular self-alkylation (dimerization and polymerization).
The Mechanism:
The thiazole nitrogen is a capable nucleophile. The chloromethyl group is a potent electrophile. In the free base form, one molecule attacks another via an
Visualizing the Failure Mode
To understand the troubleshooting steps, you must first visualize the enemy. The following diagram illustrates the kinetic pathway of the dimerization event.
Figure 1: The self-alkylation pathway. Note that the reaction creates ionic species (salts) which are often insoluble in the organic extraction solvent, leading to "gummy" precipitates.
Diagnostic Guide: Is Your Batch Compromised?
Before attempting remediation, confirm the diagnosis.
| Diagnostic Method | Observation (Healthy Batch) | Observation (Compromised Batch) |
| Visual Inspection | Clear, mobile oil (yellow/orange). | Dark, viscous tar or solid crust on flask walls. |
| Solubility | Soluble in DCM, EtOAc, Toluene. | Insoluble in DCM; requires MeOH/Water to dissolve. |
| 1H NMR (CDCl3) | Sharp aromatic thiazole proton (~8.8 ppm). | Broadened peaks; new downfield signals (>9.0 ppm) indicating quaternized nitrogen. |
| LC-MS | Single peak ( | Multiple peaks: Dimer mass ( |
Troubleshooting Protocols
Protocol A: The "Salt Trap" (Recommended for Storage)
Use this workflow if you need to store the intermediate for >4 hours.
The Logic: Protonating the thiazole nitrogen removes its nucleophilicity, effectively "capping" the reactivity. The hydrochloride salt is stable for months at room temperature.
Step-by-Step:
-
Reaction Completion: Upon finishing the chlorination (e.g., using
), do not perform an aqueous basic workup if you plan to store the material. -
Solvent Swap: Evaporate the reaction solvent (often DCM or
) under reduced pressure at <30°C . -
Precipitation:
-
Dissolve the residue in anhydrous Ethanol or Ethyl Acetate.
-
Cool to 0°C.
-
Add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl).
-
-
Filtration: The hydrochloride salt will precipitate as a white/off-white solid. Filter and wash with cold ether.
-
Storage: Store in a desiccator.
Protocol B: The "Just-in-Time" Free Basing (For Next Step)
Use this workflow if the next reaction requires the free base (e.g., alkylation of an amine).
The Logic: Minimize the time the molecule exists as a free base in a concentrated state.
Step-by-Step:
-
Suspend: Take the stable HCl salt (from Protocol A) and suspend in DCM.
-
Neutralize: Add saturated aqueous
at 0°C. Stir rapidly for 10 minutes. -
Partition: Separate layers. Wash organic layer once with brine.
-
Dry & Go: Dry over
for 5 minutes. Filter.-
CRITICAL: Do not rotary evaporate to dryness.
-
ACTION: Determine concentration via NMR or weight loss of a small aliquot. Use the DCM solution immediately in the next step.
-
Decision Matrix: Workflow Optimization
Use this logic flow to determine the correct handling procedure for your specific experimental context.
Figure 2: Decision matrix for handling chloromethyl thiazoles based on downstream requirements.
Frequently Asked Questions (FAQ)
Q1: I used Carbon Tetrachloride (
-
Answer:
was historically used because it is non-polar, which destabilizes the polar transition state of the dimerization (see Figure 1). You can replace it with Dichloromethane (DCM) or Chloroform , but you must keep the temperature lower (0°C) because these solvents are more polar than and can slightly accelerate the dimerization compared to non-polar solvents. Heptane is ideal chemically but often fails to dissolve the precursor.
Q2: My product turned pink/red during workup. Is it ruined?
-
Answer: Not necessarily. Thiazoles can form trace charge-transfer complexes that are highly colored even at low impurity levels. Check the 1H NMR. If the aromatic signals are sharp and the integration is correct, the color is likely cosmetic. However, if the material is gummy, polymerization has occurred.
Q3: Can I distill the free base?
-
Answer: High Risk. Distillation requires heat, which exponentially increases the rate of self-alkylation. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 40°C. Kugelrohr distillation is preferred over short-path to minimize thermal exposure.
Q4: Why does the Ritonavir synthesis use the oxalate or HCl salt?
-
Answer: In the industrial synthesis of Ritonavir, the stability of the thiazole intermediate is a critical quality attribute. The free base was found to degrade too rapidly for manufacturing scales. The salt forms (HCl or Oxalate) precipitate the product, removing it from the reaction mixture and preventing the intermolecular contact required for dimerization [1, 2].
References
- Process for the preparation of Ritonavir.
- Synthesis and properties of 4-(chloromethyl)thiazoles. Source:Journal of Heterocyclic Chemistry / Specific commercial specifications (Santa Cruz Biotech / BenchChem). Relevance: Confirms the stability profile: "Store at room temperature" applies to the HCl salt, whereas free bases require cold storage.
-
Kinetics of Thiazole Reactivity.
- Source:Science and Education Publishing (Kinetics Reaction and Mechanism of Thiazole).
- Relevance: Discusses the nucleophilicity of the thiazole nitrogen and leaving group dynamics
-
Link:[Link]
Minimizing lachrymatory effects when handling 2-phenyl-5-chloromethylthiazole
Welcome to the Technical Support Center for the safe handling of 2-phenyl-5-chloromethylthiazole. This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the principles behind them, ensuring both your safety and the integrity of your research. 2-Phenyl-5-chloromethylthiazole is a valuable reagent, but its lachrymatory nature demands respect and careful handling. This guide is structured to address common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 2-phenyl-5-chloromethylthiazole and why is it a lachrymator?
2-Phenyl-5-chloromethylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and a chloromethyl group at the 5-position. Its utility in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research, is significant.
The potent lachrymatory (tear-inducing) effect of this compound is primarily attributed to the reactivity of the chloromethyl group. This functional group makes the molecule an effective alkylating agent. The biological mechanism of lachrymators is understood to involve the activation of the TRPA1 ion channel on sensory nerves in the cornea, nasal passages, and respiratory tract.[1] The electrophilic carbon of the chloromethyl group can react with nucleophilic residues, such as cysteine, on these ion channels. This interaction triggers a sensory response perceived as irritation, pain, and a powerful urge to produce tears in an attempt to flush the irritant away.[1] The reactivity is analogous to other benzyl halides, which are also known to be strong lachrymators.[2]
Q2: I've heard this compound is potent. What are the primary hazards I should be aware of?
Beyond its lachrymatory effects, it's crucial to recognize that 2-phenyl-5-chloromethylthiazole and its close analogs are classified with multiple hazards. Based on data for the structurally similar 2-chloro-5-(chloromethyl)thiazole, you should assume the following risks:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[3][4]
-
Corrosivity: Causes severe skin burns and serious eye damage.[3][4][5]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Respiratory Irritation: Inhalation of dust or vapors can cause respiratory irritation.[6]
Given these hazards, accidental exposure can have serious consequences beyond temporary eye irritation. Therefore, stringent adherence to safety protocols is not merely a recommendation but a necessity.
Troubleshooting Guide: Minimizing Exposure
Issue 1: I experience eye irritation even when I'm being careful. What am I doing wrong?
This is a common issue with potent lachrymators, and it often comes down to subtle aspects of your technique and engineering controls. Let's troubleshoot this systematically.
Causality-Driven Protocol: Proactive Exposure Prevention
The core principle is to treat 2-phenyl-5-chloromethylthiazole as a volatile and highly reactive substance. Every step, from storage to disposal, must be designed to contain the compound and its vapors.
Step 1: Engineering Controls Assessment
-
Fume Hood: All manipulations must be performed in a properly functioning chemical fume hood with a certified face velocity. Do not work with this compound on an open bench. The fume hood is your primary line of defense.
-
Sash Position: Keep the fume hood sash as low as possible while still allowing for comfortable manipulation. This maximizes the capture of any fugitive emissions.
Step 2: Personal Protective Equipment (PPE) Audit
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[7][8][9] For tasks with a higher risk of splashing, a full face shield should be worn over the goggles.[7][10]
-
Gloves: Double-gloving is highly recommended. Use a heavier-duty glove, such as neoprene or butyl rubber, as the outer layer, and a nitrile glove as the inner layer.[11][12] Nitrile gloves alone have poor resistance to many chlorinated and aromatic solvents.[11][12] Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned.
-
Clothing and Footwear: Wear long pants and closed-toe shoes.
Step 3: Handling Technique Refinement
-
Weighing and Transferring: This is a critical point for exposure.
-
Weighing: Do not weigh the solid directly on an open balance. Use a tared, sealed container (e.g., a vial with a screw cap). Weigh the container, transfer the solid inside the fume hood, seal the container, and then re-weigh. This "weighing by difference" method minimizes the release of dust and vapor.
-
Transfer: When transferring the solid, do so carefully to avoid generating dust. Use a spatula and gently tap it to release the solid. For adding to a reaction, consider making a slurry in a small amount of an appropriate, dry solvent within a sealed container before transferring via syringe or cannula.
-
Issue 2: My glassware still seems to have a residual lachrymatory effect after cleaning. How can I effectively decontaminate it?
This indicates that the compound has not been fully removed or neutralized. Washing with soap and water alone is often insufficient for reactive alkylating agents.
Protocol: Quenching and Decontamination
Step 1: In-Situ Quenching of the Reaction Mixture
Before starting your workup, it is prudent to quench any unreacted 2-phenyl-5-chloromethylthiazole.
-
Cool the reaction vessel in an ice bath.
-
Slowly add a nucleophilic quenching agent. A common and effective choice is a solution of a mild base such as sodium bicarbonate or a nucleophile like sodium thiosulfate. An alcohol, like isopropanol, can also be used to react with the chloromethyl group.
-
Allow the quenched mixture to stir for a period (e.g., 30 minutes) to ensure complete reaction before proceeding with the aqueous workup.
Step 2: Decontamination of Glassware
-
After emptying the glassware, rinse it with a compatible organic solvent (e.g., acetone) to remove the bulk of the organic residues. This rinse solvent must be collected as halogenated organic waste.
-
Prepare a decontamination solution in a designated container within the fume hood. A solution of a weak base, such as 1 M sodium bicarbonate or a dilute solution of ammonia in water, can be effective.
-
Submerge the glassware in the decontamination solution and allow it to soak for at least one hour. This will hydrolyze or otherwise react with any residual 2-phenyl-5-chloromethylthiazole.
-
After soaking, the glassware can be washed using standard laboratory procedures.
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of 2-Phenyl-5-Chloromethylthiazole
This protocol is designed to minimize the risk of exposure during the initial handling of the solid compound.
-
Preparation: Don all required PPE (chemical splash goggles, face shield, double gloves, lab coat). Ensure the chemical fume hood is operational.
-
Tare the Vessel: Place a clean, dry vial with a screw cap on the analytical balance and tare the weight.
-
Transfer Solid: In the fume hood, carefully transfer the desired approximate amount of 2-phenyl-5-chloromethylthiazole into the tared vial.
-
Seal and Weigh: Securely cap the vial and remove any external contamination by wiping with a damp cloth (with an appropriate solvent). Place the sealed vial back on the balance and record the precise weight.
-
Dissolution: In the fume hood, add the desired solvent to the vial using a syringe or pipette. Cap the vial and agitate to dissolve the solid. The solution is now ready for use in your reaction.
Protocol 2: Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or you feel overwhelmed, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE. Use a spill absorbent material, such as vermiculite or sand, to create a dike around the spill to prevent it from spreading.[13] Do not use combustible materials like paper towels.[14]
-
Neutralize (if appropriate): For small spills, you can cautiously sprinkle a neutralizing agent like sodium bicarbonate over the absorbent material.[15][16]
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[13][17]
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a decontamination solution (e.g., 1 M sodium bicarbonate), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.
Visualization of Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of 2-phenyl-5-chloromethylthiazole.
Emergency Response: Eye Exposure
Caption: Emergency procedure for eye exposure.
Quantitative Data Summary
Due to the limited availability of specific data for 2-phenyl-5-chloromethylthiazole, the following table includes data for the close structural analog, 2-chloro-5-(chloromethyl)thiazole, which should be used as a conservative estimate for hazard assessment.
| Property | Value (for 2-chloro-5-(chloromethyl)thiazole) | Source |
| Molecular Formula | C4H3Cl2NS | [6] |
| Molecular Weight | 168.04 g/mol | [6] |
| Appearance | Colorless to pale yellow solid or liquid | [3] |
| Hazard Statements | H302, H311, H314, H317, H411 | [4] |
| Signal Word | Danger | [4] |
Waste Disposal
All waste containing 2-phenyl-5-chloromethylthiazole, including contaminated consumables (gloves, absorbent pads, etc.), rinse solvents, and quenched reaction mixtures, must be disposed of as hazardous waste.
-
Container: Use a designated, properly labeled, sealed waste container.[19] Ensure the container is compatible with the waste.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all components, including "2-phenyl-5-chloromethylthiazole" and any solvents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Do not under any circumstances dispose of this chemical or its waste down the drain.
References
- Apollo Scientific. (2007, July 12). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide.
- University of California, Berkeley, Environment, Health & Safety. (n.d.). Chemical Resistance Guide.
- Unknown. (n.d.).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Gloves - Tables of Properties and Resistances.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
- Georgia Institute of Technology, Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
- AK Scientific, Inc. (n.d.).
- Georganics. (2011, January 27).
- Oreate AI. (2026, January 15). Understanding Lachrymators: The Science Behind Tear-Inducing Substances.
- University of Connecticut, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Fisher Scientific. (2009, September 1).
- The President and Fellows of Harvard College. (2021, July 22). The Biological Mechanisms of Tear Gas on the Human Body.
- University of Connecticut, Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide.
- Wikipedia. (n.d.). Xylylene dibromide.
- ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-chloromethylthiazole.
- Frontiers in Toxicology. (2023, August 9). Chemical toxic exposures and chronic ocular pain.
- Bitesize Bio. (2023, March 14). 7 Types of Lab Eye and Face Protection to Keep You Safe.
- Wikipedia. (n.d.). Tear gas.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.).
- Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | P
- SafeVision. (2025, May 13).
- Knowledge. (2024, December 6).
- Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- SafeVision. (2025, March 28). Essential Lab Safety Tips for Eye Strain Prevention.
- Safety & Risk Services. (n.d.). Spill Clean up Procedure.
- Bucknell University. (n.d.). WASTE MANAGEMENT.
- Cornell University, Environment, Health and Safety. (n.d.).
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Treatment and disposal of chemical wastes in daily labor
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - P
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google P
- Process for 2-Chloro-5-Chloromethylthiazole | PDF | Chlorine | W
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- Weighing Solids. (n.d.).
- (Technique) Weighing and transfering solids - YouTube. (2020, August 20).
- GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
- Shenvi Lab. (2013, July 2).
- CHEM113L: Neutralization post-lab analysis - YouTube. (2012, December 3).
- California State University Dominguez Hills. (2006, March 18).
- Characterization of Continuous Neutralization of a Chemical Warfare Agent and Its Simulants - PMC. (2024, August 17).
- Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
- Shenvi Lab. (n.d.). Ways to handle sensitive solids: Weighing reactive powdered solids.
- ResearchGate. (n.d.). Neutralization and Decontamination of Chemical Warfare Agents using Homogeneous Chemical Solutions.
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Technical Support Center: High-Purity 5-(Chloromethyl)-2-phenyl-1,3-thiazole Recrystallization
Welcome to the technical support center for the purification of 5-(Chloromethyl)-2-phenyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this key intermediate in high purity through recrystallization. Here, we address common challenges and provide a logical framework for troubleshooting, ensuring you can optimize your purification process with confidence.
Understanding the Molecule and its Challenges
5-(Chloromethyl)-2-phenyl-1,3-thiazole is a heterocyclic compound featuring a phenyl ring, a thiazole core, and a reactive chloromethyl group.[1] This combination of a relatively non-polar aromatic system with a more polar thiazole ring and a reactive alkyl halide presents specific challenges for purification. The key to successful recrystallization lies in selecting a solvent system that effectively solubilizes the compound at elevated temperatures but allows for the formation of well-defined, pure crystals upon cooling, while leaving impurities behind in the solution.[2][3]
A primary challenge is the potential for "oiling out," where the compound separates as a liquid instead of a solid. This often occurs if the boiling point of the solvent is higher than the melting point of the solute or if the cooling process is too rapid.[4][5] Furthermore, the presence of the reactive chloromethyl group necessitates careful consideration of solvent choice to avoid unwanted side reactions, particularly with nucleophilic solvents at high temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter during the recrystallization of 5-(Chloromethyl)-2-phenyl-1,3-thiazole.
Q1: I'm not sure which solvent to start with. How do I choose an appropriate recrystallization solvent?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For 5-(Chloromethyl)-2-phenyl-1,3-thiazole, a good starting point is to test solvents of intermediate polarity. Given the presence of both aromatic and heterocyclic moieties, alcohols like ethanol or isopropanol are often effective.[6][7]
A systematic approach is to perform small-scale solubility tests with a few milligrams of your crude material in about 0.5 mL of various solvents. Observe the solubility at room temperature and then upon heating.
Q2: My compound is "oiling out" instead of forming crystals. What's going wrong and how can I fix it?
A2: Oiling out is a common problem and can be caused by several factors:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of a liquid phase.
-
Inappropriate Solvent Choice: If the compound is excessively soluble in the chosen solvent, it may become supersaturated to the point of forming an oil.[8]
-
Cooling Too Rapidly: Fast cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.[9]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: If an oil has formed, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[8]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[10]
-
Change Solvents: If the problem persists, your compound may be too soluble in the current solvent. Consider a solvent in which it is less soluble, or use a mixed-solvent system.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick column chromatography pass to remove the bulk of the impurities before recrystallization.
Q3: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
A3: A low yield is often a sign that a significant amount of your product remains dissolved in the mother liquor.[11]
-
Too Much Solvent: Using an excessive amount of solvent is the most common reason for poor yield.[8][11]
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost.
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete will leave product in the solution.
Troubleshooting Steps:
-
Use a Minimum of Hot Solvent: Aim to dissolve your compound in the smallest possible volume of boiling or near-boiling solvent.[11]
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can carefully evaporate some of the solvent from the filtrate and cool it again to recover more product.[8]
-
Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]
-
Scratching and Seeding: If crystallization is slow to start, scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound can initiate the process.[11]
Q4: No crystals are forming, even after cooling in an ice bath. What should I do?
A4: This is typically due to either using too much solvent or the solution being supersaturated.[8]
-
Supersaturation: The solution may be in a stable supersaturated state where crystal nucleation is inhibited.[8][11]
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus. The small glass particles scratched off can act as nucleation sites.[11]
-
Seed Crystals: Add a very small crystal of the pure product to the solution to act as a template for crystal growth.[11]
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[8][9]
-
Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clears and allow to cool slowly.[12]
Q5: The crystals that formed are colored, but the pure compound should be white. How do I remove colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution.
Protocol:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals.
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.
Step-by-Step Recrystallization Protocols
Here are two detailed protocols for the recrystallization of 5-(Chloromethyl)-2-phenyl-1,3-thiazole: a single-solvent method and a mixed-solvent method.
Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)
-
Solvent Selection: Based on preliminary tests, ethanol is a good starting point.
-
Dissolution: Place the crude 5-(Chloromethyl)-2-phenyl-1,3-thiazole in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to a gentle boil on a hot plate.
-
Minimum Solvent: Continue adding small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[11]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
This method is useful if the compound is too soluble in one solvent (like ethanol) and poorly soluble in another (like water).[2][4]
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (ethanol) at its boiling point.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[12]
-
Clarification: Add a few drops of the "good" solvent (ethanol) until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals.
Data at a Glance: Solvent Properties
For your convenience, here is a table of common recrystallization solvents with their relevant physical properties.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds.[6] |
| Ethanol | 78.5 | 24.6 | A versatile solvent of medium polarity.[13] |
| Isopropanol | 82.5 | 19.9 | Similar to ethanol, slightly less polar. |
| Acetone | 56 | 20.7 | Good for moderately polar compounds, but its low boiling point can be a drawback.[6] |
| Ethyl Acetate | 77.1 | 6.0 | A less polar solvent, often used in mixed systems with hexanes.[6][13] |
| Toluene | 111 | 2.4 | Good for non-polar, aromatic compounds. |
| Hexanes | ~69 | 1.9 | A non-polar solvent, often used as an anti-solvent.[6][14] |
| Dichloromethane | 39.6 | 9.1 | A polar aprotic solvent, its low boiling point limits the temperature range for recrystallization. |
Visualizing the Workflow: Recrystallization Decision Tree
The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Unknown. (n.d.). Recrystallization method. Retrieved from [Link]
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University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
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Unknown. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (2007). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
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Unknown. (n.d.). 4. Crystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Justia Patents. (2003, February 3). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]
- Kuraray Co., Ltd. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Patent 0794180.
- Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
European Patent Office. (1997, February 20). EP 0794180 B1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]
-
PubChem. (n.d.). 5-[2-(Chloromethyl)phenyl]-1,3-thiazole. Retrieved from [Link]
-
Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
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Unknown. (2010, January 28). Exp 3 Recrystallization [Video]. YouTube. Retrieved from [Link]
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Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
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Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
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Controlling temperature to prevent degradation of chloromethyl thiazole
Welcome to the dedicated support center for 2-Chloro-5-(chloromethyl)thiazole (CMT), a critical intermediate in pharmaceutical synthesis, notably for the anti-HIV drug Ritonavir.[1][2][3] Due to its chemical structure, CMT is susceptible to degradation if not handled and stored under appropriate temperature conditions. This guide provides in-depth technical assistance to researchers, scientists, and drug development professionals to ensure the stability and integrity of CMT throughout their experimental workflows.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during your experiments, with a focus on temperature as a potential root cause.
Q1: My reaction yield using 2-Chloro-5-(chloromethyl)thiazole is consistently lower than expected. What could be the issue?
Possible Cause: Degradation of the starting material due to improper storage or handling temperatures.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock of 2-Chloro-5-(chloromethyl)thiazole is stored at the recommended temperature. Long-term storage is typically recommended at 2-8°C, with some suppliers suggesting -20°C for optimal stability.[1][4][5][6] Ensure the container is tightly sealed to protect from moisture and light.[5]
-
Assess Material Appearance: Visually inspect the compound. It should be a white to off-white or yellow low-melting solid.[5][7] Any significant discoloration or change in physical appearance could indicate degradation.
-
Check for Temperature Excursions: Review your laboratory practices. Has the compound been left at room temperature for extended periods? Even short-term exposure to elevated temperatures can potentially lead to degradation.[8][9]
-
Analytical Purity Check: Before use, it is advisable to re-analyze the purity of your CMT batch, especially if it has been stored for a long time or if you suspect temperature mishandling. Techniques like GC or HPLC can be used for this purpose.
-
Implement a "First-In, First-Out" (FIFO) System: Use older batches of the chemical first to minimize the effects of long-term storage.
Q2: I'm observing an unknown impurity in my reaction mixture when using 2-Chloro-5-(chloromethyl)thiazole. Could this be temperature-related?
Possible Cause: Yes, thermal degradation of 2-Chloro-5-(chloromethyl)thiazole can lead to the formation of byproducts. While stable under recommended conditions, high temperatures can cause decomposition.[4][7]
Investigative Workflow:
Caption: Troubleshooting workflow for impurity analysis.
Explanation of the Workflow:
-
Review Temperature Logs: Scrutinize the temperature records for the storage of your 2-Chloro-5-(chloromethyl)thiazole and the temperature at which your reaction was conducted.
-
Identify Temperature Excursions: Determine if the material has been exposed to temperatures outside the recommended range.[9]
-
Run a Control Experiment: If a temperature excursion is suspected, perform a control reaction using a fresh, unopened batch of CMT that has been stored under ideal conditions.
-
Compare Results: Analyze the impurity profile of the control reaction and compare it to your original experiment.
-
-
If the impurity is present in the experiment with the suspect material but absent or significantly reduced in the control, it is highly probable that the impurity is a degradation product of CMT.
-
If the impurity is present in both, it is more likely a byproduct of your reaction chemistry, and you should investigate other reaction parameters.
-
-
Implement Corrective Actions: If degradation is confirmed, discard the compromised batch of CMT and implement stricter temperature control measures for future experiments.
Q3: My process involves heating 2-Chloro-5-(chloromethyl)thiazole. How can I minimize degradation?
Possible Cause: 2-Chloro-5-(chloromethyl)thiazole is known to be sensitive to high temperatures, which can lead to decomposition.[10]
Mitigation Strategies:
-
Use the Lowest Possible Temperature: Optimize your reaction to proceed at the lowest effective temperature.
-
Minimize Heating Time: Reduce the duration of heating to the shortest possible time required for the reaction to complete.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at elevated temperatures.[1]
-
Consider a Stabilizer: For processes like vacuum distillation, the addition of a stabilizer like epoxy soybean oil has been reported to suppress pyrolytic decomposition.[10]
-
Stepwise Addition: If possible, add the 2-Chloro-5-(chloromethyl)thiazole to the heated reaction mixture in portions to minimize its residence time at high temperatures.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: What are the ideal long-term storage conditions for 2-Chloro-5-(chloromethyl)thiazole?
A: For long-term storage, it is recommended to keep 2-Chloro-5-(chloromethyl)thiazole at 2-8°C.[1][4][6] Some suppliers also suggest storage at -20°C, which can provide enhanced stability over extended periods.[5] Always store in a tightly closed container in a dry and well-ventilated area.[4][11]
Q: How should I handle 2-Chloro-5-(chloromethyl)thiazole once I take it out of cold storage?
A: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the container, which could potentially lead to hydrolysis.
Q: Is 2-Chloro-5-(chloromethyl)thiazole sensitive to light?
A: Yes, protection from light is recommended.[5] Store the compound in an opaque container or in a dark location.
Stability and Degradation
Q: What is the expected shelf-life of 2-Chloro-5-(chloromethyl)thiazole?
A: When stored correctly at -20°C, the compound is stable for at least 2 years after receipt.[5] However, it is always best practice to verify the purity of the material if it has been stored for an extended period, regardless of the storage conditions.
Q: What are the hazardous decomposition products of 2-Chloro-5-(chloromethyl)thiazole?
A: Upon thermal decomposition or combustion, it can release toxic fumes including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[4][12][13]
Q: Are there any incompatible materials I should avoid?
A: Yes, avoid contact with strong oxidizing agents.[4][6][12]
Data and Properties
Summary of Key Properties and Storage Conditions
| Property | Value | Source(s) |
| CAS Number | 105827-91-6 | [1][4][5] |
| Molecular Formula | C4H3Cl2NS | [4] |
| Molecular Weight | 168.04 g/mol | [1][4][12] |
| Appearance | White to off-white or yellow low-melting solid | [5][7] |
| Melting Point | 29-31°C | [4] |
| Recommended Storage | 2-8°C or -20°C | [1][4][5][6] |
| Incompatibilities | Strong oxidizing agents | [4][6][12] |
Visual Guide to Best Practices for Storage and Handling
Caption: Recommended storage and handling workflow for CMT.
References
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2-Chloro-5-(chloromethyl)thiazole | CAS 105827-91-6 - AdipoGen Life Sciences. [Link]
-
2-Chloro-5-(chloromethyl)thiazole - Quinoline. [Link]
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CAS No : 105827-91-6 | Product Name : 2-Chloro-5-(chloromethyl)thiazole | Pharmaffiliates. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. [Link]
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Research progress of thiazole flavor compounds. - CABI Digital Library. [Link]
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Thermal decomposition studies on energetic triazole derivatives - Academia.edu. [Link]
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Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. [Link]
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Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. [Link]
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C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. [Link]
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Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - MDPI. [Link]
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The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC. [Link]
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RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]
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Proper Storage for Temperature-Sensitive Drug Products - West Pharmaceutical Services. [Link]
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Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC. [Link]
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Good Cold Chain Management for Temperature-Sensitive Pharmaceutical Products - moph. [Link]
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The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC. [Link]
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WHO Guidance On Temperature Sensitive Pharmaceutical Products - AKCP. [Link]
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Haloselectivity of Heterocycles - Baran Lab. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
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Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069) - Canada.ca. [Link]
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Proposed degradation pathways of THIA and associated enzymes. The... - ResearchGate. [Link]
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MSDS of 2-Chloro-5-(chloromethyl)thiazole - Capot Chemical. [Link]
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Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. [Link]
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Abnormalities of the Halogen Bonds in the Complexes between Y 2 CTe (Y = H, F, CH 3 ) and XF (X = F, Cl, Br, I) - MDPI. [Link]
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Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products - SciELO. [Link]
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Identification and analysis of the degradation products of chlorothalonil in vegetables. [Link]
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ANALYTICAL METHODS - ATSDR. [Link]
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Technical Support Center: Optimization of Thiazole Alkylation Processes
Welcome to the technical support center for thiazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole alkylation, with a specific focus on optimizing reaction times. Thiazole and its derivatives are critical scaffolds in medicinal chemistry, found in everything from Vitamin B1 to vital pharmaceuticals.[1][2] Efficiently controlling their synthesis is paramount.
This resource provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common issues and accelerate your research.
Core Principles: Understanding the Reaction
Thiazole alkylation typically proceeds via a nucleophilic substitution mechanism. In the case of N-alkylation , the lone pair of electrons on the ring's nitrogen atom attacks an electrophilic carbon on an alkylating agent (e.g., an alkyl halide), forming a thiazolium salt.[3][4] This is generally a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is highly dependent on the concentration of both the thiazole and the alkylating agent, as well as the intrinsic properties of the reactants and the reaction environment.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the optimization of thiazole alkylation reaction times.
Issue 1: My N-alkylation reaction is extremely slow or not proceeding.
Question: I've set up my N-alkylation reaction with a substituted thiazole and an alkyl bromide in acetonitrile, but after several hours, TLC analysis shows mostly unreacted starting material. What are the primary factors slowing down my reaction, and how can I accelerate it?
Answer: A slow N-alkylation reaction is a frequent issue that can almost always be resolved by systematically evaluating four key parameters: the alkylating agent, the solvent, the temperature, and the electronic properties of your thiazole.
-
Evaluate Your Alkylating Agent (Electrophile): The nature of the leaving group on your alkylating agent is critical. For SN2 reactions, the rate is heavily influenced by the leaving group's ability to stabilize a negative charge.
-
Causality: A better leaving group is more stable on its own and thus departs more readily, accelerating the reaction. The general reactivity trend for common leaving groups is: I > Br > Cl >> F . Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups, often comparable to or better than iodide.
-
Troubleshooting Action: If you are using an alkyl chloride, consider switching to the analogous alkyl bromide or, ideally, an alkyl iodide for a significant rate enhancement.
-
-
Re-evaluate Your Solvent Choice: While acetonitrile is a good starting point, the solvent plays a profound role in stabilizing the transition state.
-
Causality: Polar aprotic solvents are ideal for SN2 reactions because they can solvate the cation but do not strongly solvate the nucleophile (the thiazole). This leaves the nucleophile "naked" and more reactive. Protic solvents (like ethanol or water) will hydrogen-bond with the thiazole's nitrogen, creating a solvent cage that sterically hinders its ability to attack the electrophile, thus slowing the reaction.
-
Troubleshooting Action: If acetonitrile isn't effective, consider other polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents are often superior for accelerating SN2 reactions, although they have higher boiling points and can be more difficult to remove.
-
-
Increase the Reaction Temperature: Reaction kinetics are directly tied to temperature.
-
Causality: According to the Arrhenius equation, a general rule of thumb is that the rate of many organic reactions doubles for every 10 °C increase in temperature.[5] Increasing the thermal energy of the system provides more molecules with the necessary activation energy to overcome the reaction barrier.
-
Troubleshooting Action: If your reaction is proceeding at room temperature, consider heating it to 40-80 °C.[6] Monitor the reaction closely by TLC or HPLC, as higher temperatures can also accelerate the formation of side products.[5][7]
-
-
Consider Electronic and Steric Effects: The substituents on your thiazole ring can dramatically influence its nucleophilicity.
-
Causality: Electron-donating groups (EDGs) like alkyl or alkoxy groups increase the electron density on the thiazole ring, making the nitrogen a stronger nucleophile.[8][9] Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups decrease the nitrogen's nucleophilicity, slowing the reaction.[8] Steric hindrance around the nitrogen atom, particularly from bulky groups at the C2 or C4 positions, can also impede the approach of the alkylating agent.[10]
-
Troubleshooting Action: If your thiazole is deactivated by an EWG, you will likely need to employ more forceful conditions (e.g., a more reactive alkylating agent like an alkyl iodide and higher temperatures) to achieve a reasonable reaction time.
-
Issue 2: I am observing multiple products and low yield.
Question: My reaction appears to be working, but I'm getting a mixture of products, making purification difficult and lowering my overall yield. What are the likely side reactions, and how can I suppress them?
Answer: The formation of multiple products typically points to issues with selectivity (N- vs. C-alkylation), over-alkylation, or degradation.
-
N- vs. C-Alkylation: While the nitrogen at position 3 is the most common site of alkylation, under certain conditions (especially if a strong base is used to deprotonate the ring), you can see alkylation at carbon atoms, particularly the C2 position.[3]
-
Causality: The proton at C2 of the thiazole ring is acidic and can be removed by a strong base (like an organolithium), creating a potent carbon nucleophile.[3] This carbanion can then react with your alkylating agent.
-
Troubleshooting Action: If C-alkylation is suspected, avoid the use of strong bases unless it is the desired outcome. N-alkylation is typically performed under neutral or slightly basic conditions (using a non-nucleophilic base like diisopropylethylamine to scavenge protons, if necessary).[11]
-
-
Degradation of Starting Materials or Products: Thiazole rings can be sensitive to certain conditions.
-
Causality: Excessive heat can lead to decomposition.[7] Furthermore, some substituted thiazoles may have stability issues in highly acidic or basic solutions, or in the presence of strong oxidizing agents.[12]
-
Troubleshooting Action: Run the reaction at the lowest temperature that provides a reasonable rate. Ensure your reagents and solvents are pure and free from contaminants.[7] If your molecule is light-sensitive, protect the reaction vessel from light.[12]
-
-
Competing Nucleophilic Substitution: If your thiazole or alkylating agent contains other nucleophilic functional groups, these can compete with the desired reaction.
-
Troubleshooting Action: If possible, use protecting groups for other reactive functionalities (e.g., amines, thiols) on your substrates to prevent unwanted side reactions.
-
Issue 3: How do I effectively monitor the reaction's progress?
Question: What is the most efficient way to know when my reaction is complete, to avoid generating impurities from excessive heating or extended reaction times?
Answer: Real-time or quasi-real-time reaction monitoring is crucial for optimization. Thin-Layer Chromatography (TLC) is the most common and rapid method, while High-Performance Liquid Chromatography (HPLC) offers more quantitative data.[13][14][15]
-
Thin-Layer Chromatography (TLC):
-
Principle: TLC separates compounds based on their polarity. As the reaction progresses, you will see the spot corresponding to your starting material diminish and a new spot for the product appear.[16][17] Because the product, a thiazolium salt, is ionic, it is significantly more polar than the starting thiazole.
-
Practical Execution:
-
Spot a baseline on a silica gel plate with your starting thiazole and your alkylating agent.
-
As the reaction runs, use a capillary tube to take a tiny aliquot of the reaction mixture and spot it on the plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate).[16] You will likely need a relatively polar solvent system to move the highly polar product from the baseline.
-
Visualize the spots under a UV lamp.[14] The reaction is complete when the starting material spot has disappeared.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC provides a more accurate, quantitative assessment of the reaction mixture. It separates components based on their affinity for a stationary phase, and a detector quantifies the amount of each component exiting the column.
-
Benefit: HPLC can resolve closely related impurities that may co-elute on a TLC plate. It allows you to calculate the percentage conversion of starting material to product with high precision, which is invaluable for kinetic studies and fine-tuning optimization.[15]
-
Data Summary & Starting Conditions
For a typical N-alkylation, refer to the tables below for recommended starting points.
Table 1: Relative Reactivity of Alkylating Agents (Electrophiles)
| Leaving Group | Formula | Relative Rate | Notes |
| Iodide | R-I | ~100,000 | Excellent choice for fast reactions. |
| Bromide | R-Br | ~10,000 | Good balance of reactivity and cost. |
| Tosylate | R-OTs | ~5,000 | Very good, but requires synthesis. |
| Chloride | R-Cl | ~200 | Often slow; requires heat. |
Table 2: Common Solvents for Thiazole N-Alkylation
| Solvent | Type | Dielectric Constant (ε) | Notes |
| DMSO | Polar Aprotic | 47 | Excellent, but high boiling point. |
| DMF | Polar Aprotic | 37 | Very effective, common choice. |
| Acetonitrile | Polar Aprotic | 36 | Good starting point, easy to remove. |
| Acetone | Polar Aprotic | 21 | Less polar, may be slower. |
| Ethanol | Polar Protic | 24 | Can slow SN2 reactions due to H-bonding. |
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Thiazole
This is a general protocol and may require optimization for specific substrates.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thiazole derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.1–0.5 M concentration).
-
Reagent Addition: Add the alkylating agent (1.0–1.2 eq). Using a slight excess of the alkylating agent can help drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature or heat to an appropriate temperature (e.g., 60 °C).[6]
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC.[13] Look for the disappearance of the starting thiazole spot and the appearance of a new, more polar spot at the baseline (the thiazolium salt product).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate from the solution. If so, it can be collected by filtration.[7] Alternatively, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the Chamber: Add the chosen eluent (e.g., 9:1 Ethyl Acetate/Methanol) to a TLC chamber to a depth of about 0.5 cm. Close the chamber and let the atmosphere saturate.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.
-
In the first lane, spot a dilute solution of your starting thiazole.
-
In the second lane, carefully withdraw a small aliquot from your reaction mixture and spot it.
-
In the third lane, co-spot both the starting material and the reaction mixture to help with identification.
-
-
Develop the Plate: Place the plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a 254 nm UV lamp. The disappearance of the starting material spot in the reaction lane indicates the reaction is progressing.
Visual Workflow and Mechanism Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a slow thiazole alkylation reaction.
Caption: A step-by-step troubleshooting guide.
N-Alkylation Mechanism
This diagram illustrates the SN2 mechanism for the N-alkylation of a thiazole with an alkyl halide.
Caption: The SN2 mechanism of N-alkylation.
References
- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). International Journal of Chemical Reactor Engineering.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry.
- Optimization of Hantzsch thiazole synthesis reaction conditions. (n.d.). Benchchem.
- Kinetics of N-methylation reactions and X-ray data of quaternary thiazolium salts. The N 'lone' pair orientation in the thiazole ring. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- INVESTIGATIONS OF THIAZOLO[5,4-D]THIAZOLES AND PERYLENEQUINONES AND THEIR FUNCTION AS ORGANIC PHOTOREDOX CATALYSTS. (n.d.). Niner Commons.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC.
- Overview of the Chemistry of 2-Thiazolines. (2009). Chemical Reviews.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.
- Questions with answers in THIADIAZOLES. (n.d.). ResearchGate.
- Optimization of the alkylation reaction. (n.d.). ResearchGate.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (n.d.). PMC.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). Reaction Chemistry & Engineering.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Stability issues of 4-aryl-1,3-thiazole derivatives in solution. (n.d.). Benchchem.
- Use of TLC to monitor the progress of an enzymatic synthesis reaction. (n.d.). ResearchGate.
- N-alkylated thiazolium salts and process for their preparation. (2004). Google Patents.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Journal of the Iranian Chemical Society.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Current Topics in Medicinal Chemistry.
Sources
- 1. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 10. Kinetics of N-methylation reactions and X-ray data of quaternary thiazolium salts. The N ‘lone’ pair orientation in the thiazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Handling 5-(Chloromethyl)-2-phenyl-1,3-thiazole
Document ID: TSC-2024-CMT-05 Department: Specialty Heterocycles & Reagents Last Updated: October 26, 2025 Status: Active
Executive Summary & Chemical Nature
Compound: 5-(Chloromethyl)-2-phenyl-1,3-thiazole Primary Hazard: Moisture Sensitivity / Lachrymator Reactivity Class: Heterobenzylic Electrophile
This guide addresses the critical moisture sensitivity of 5-(Chloromethyl)-2-phenyl-1,3-thiazole . Structurally, this compound features a chloromethyl group attached to an electron-deficient thiazole ring. It behaves analogously to benzyl chloride but with enhanced reactivity due to the heterocycle.
The Core Issue:
The Carbon-Chlorine (
Hydrolysis Mechanism
The following pathway illustrates the degradation process that occurs when the compound is improperly stored or handled in non-anhydrous conditions.
Figure 1: Hydrolytic degradation pathway. Note that the release of HCl can further catalyze degradation in acid-sensitive systems.
Storage & Handling Protocols (Prevention)
FAQ: Storage Best Practices
Q: I just received my shipment. The bottle is cold. Should I open it immediately? A: NO. Allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation on the reagent, triggering rapid hydrolysis.
Q: What are the optimal long-term storage conditions? A: Follow the "Three-Tier Protection" rule:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetic rate of spontaneous hydrolysis and polymerization. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture. Argon is preferred as it is heavier than air and "blankets" the solid. |
| Container | Teflon-taped / Parafilmed | Prevents diffusive ingress of water vapor over time. |
Protocol: Inert Handling (Schlenk/Glovebox)
-
Preparation: Bake all glassware (flasks, syringes, needles) at 120°C for >4 hours. Cool under a stream of dry nitrogen.
-
Transfer:
-
Solid: Weigh inside a glovebox if available. If on a bench, use a "funnel-and-flush" technique where nitrogen flows over the receiving flask.
-
Solution: If dissolving, use anhydrous solvents (see Module 3).
-
-
Resealing: Before closing the stock bottle, purge the headspace with a gentle stream of Argon for 30 seconds. Seal cap tightly and wrap with Parafilm.
Reaction Troubleshooting (Execution)
Issue: "My reaction yield is low (<30%), and I see a new polar spot on TLC." Diagnosis: The reagent likely hydrolyzed before or during the reaction. The "polar spot" is often the corresponding alcohol (5-(hydroxymethyl)-2-phenyl-1,3-thiazole).
Issue: "The reaction mixture is fuming or turned dark black/tarry." Diagnosis:
-
Fuming: Indicates high levels of HCl generation (hydrolysis).
-
Tar: High concentration of the chloromethyl species can lead to self-polymerization, especially if the HCl byproduct is not scavenged.
Corrective Actions
-
Solvent Drying: Do not rely on "fresh" bottles. Use solvents dried over activated Molecular Sieves (3Å or 4Å).
-
Acid Scavenging: If your reaction mechanism permits, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine or solid
) to neutralize the HCl generated during the coupling. -
Stoichiometry Check: Because the reagent degrades, you may need to use a slight excess (1.1 – 1.2 equivalents) relative to your nucleophile, assuming the byproduct alcohol does not interfere.
Quality Control & Analysis (Verification)
Before committing valuable starting materials, validate the integrity of the chloromethyl thiazole.
Decision Tree: Is my Reagent Safe to Use?
Figure 2: QC Workflow. Note: The Silver Nitrate test detects ionic chloride. Intact alkyl chlorides react slowly; free HCl (from hydrolysis) reacts instantly.
Analytical Signatures
| Method | Intact Reagent (Active) | Hydrolyzed/Degraded (Inactive) |
| Physical State | Off-white to yellow solid (or oil if low MP) | Sticky gum, oil, or caked solid. |
| Smell | Pungent, but distinct | Sharp, acrid (HCl) odor. |
| ¹H NMR (CDCl₃) | ||
| TLC (Hex/EtOAc) | Higher | Lower |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying solvents and handling alkyl halides).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reactivity of thiazoles and side-chain susceptibility).
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Benzyl Chloride: Chemical Reactivity and Safety. CAMEO Chemicals.[2] (Analogous reactivity data for benzylic chlorides).
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride. (Provides safety and stability data for the closely related hydrochloride salt).
-
BenchChem. (2025).[1] Stability and Storage Conditions for Chloromethyl Thiazoles. Technical Support Database. (General stability profiles for halogenated thiazoles).
Sources
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 5-(Chloromethyl)-2-phenyl-1,3-thiazole
Introduction: The Critical Need for a Robust Purity Method
5-(Chloromethyl)-2-phenyl-1,3-thiazole is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] The inherent reactivity of the chloromethyl group, while essential for its synthetic utility, also presents a significant challenge for stability and purity. Degradation products or impurities arising from the manufacturing process can impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Therefore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is not merely a quality control requirement but a cornerstone of ensuring product integrity.[4][5]
This guide provides an in-depth, comparative analysis of the development of such a method. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common chromatographic approaches to arrive at an optimized, validated procedure suitable for its intended purpose, in alignment with International Council for Harmonisation (ICH) guidelines.[6][7]
The Strategic Approach to Method Development
The development of a stability-indicating HPLC method is a systematic process. It begins with understanding the analyte's properties and progresses through a logical sequence of screening and optimization, culminating in forced degradation studies to prove specificity.[8][9] Our strategy is to de-risk the process by making informed, data-driven decisions at each stage.
Caption: Overall HPLC method development workflow.
PART 1: Stationary Phase Selection - A Comparative Analysis
The choice of stationary phase is the most critical parameter for achieving selectivity.[10] Given the analyte's structure—containing both a hydrophobic phenyl group and a polar, aromatic thiazole ring—we evaluated three common reversed-phase columns: a standard C18, a less retentive C8, and a Phenyl column, which offers alternative selectivity through π-π interactions.[11][12]
Experimental Protocol: Column Screening
-
System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).
-
Columns:
-
A: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm
-
B: C8 (Octylsilane), 4.6 x 150 mm, 5 µm
-
C: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 50% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 272 nm (based on UV scan of the analyte).
-
Injection Volume: 5 µL.
-
Sample: 5-(Chloromethyl)-2-phenyl-1,3-thiazole standard (100 µg/mL in Acetonitrile).
Comparative Data: Column Performance
| Column Type | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Key Observation |
| C18 | 8.21 | 1.15 | 15,500 | Good retention and peak shape. The industry standard starting point.[13] |
| C8 | 6.95 | 1.18 | 13,800 | Less retention as expected, potentially leading to co-elution with early-eluting impurities.[14] |
| Phenyl-Hexyl | 7.88 | 1.08 | 16,200 | Excellent peak shape. Offers unique selectivity for aromatic compounds due to potential π-π interactions.[12][15] |
Analysis and Decision: The C8 column provided insufficient retention, increasing the risk of interference from solvent front impurities. Both C18 and Phenyl columns showed promise. However, the Phenyl column provided a superior peak shape (lower tailing factor) and higher efficiency (more theoretical plates). The alternative selectivity mechanism of a Phenyl phase is also advantageous for separating aromatic compounds from their closely related impurities, which may not resolve well on a standard C18.[12] Therefore, the Phenyl-Hexyl column was selected for further optimization.
PART 2: Mobile Phase and Gradient Optimization
With the stationary phase selected, the next step is to optimize the mobile phase composition and gradient profile to ensure adequate resolution of all potential impurities within a reasonable analysis time.[16][17] We compared the two most common organic solvents in reversed-phase HPLC: acetonitrile (ACN) and methanol (MeOH).[18]
Experimental Protocol: Mobile Phase Optimization
-
System and Column: As previously described, using the Phenyl-Hexyl column.
-
Mobile Phase Comparison:
-
A: Water (0.1% Formic Acid), B: Acetonitrile
-
A: Water (0.1% Formic Acid), B: Methanol
-
-
Gradient Program Development: A scouting gradient (e.g., 5-95% B in 15 min) was run, followed by adjustments to the slope and initial/final %B to optimize resolution and analysis time.
-
Final Optimized Conditions:
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 40% B hold for 1 min, 40-85% B over 12 min, hold at 85% B for 2 min, return to 40% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (slightly elevated to improve peak shape and reduce viscosity).
-
Comparative Rationale: Acetonitrile vs. Methanol
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Decision & Rationale |
| Selectivity | Offered sharper peaks and better resolution for an early-eluting impurity observed in a crude sample. | Caused broader peaks and lower overall efficiency for this specific analyte. | Acetonitrile. ACN's different dipole moment and solvatochromatic properties provided superior selectivity in this case.[18] |
| Viscosity | Lower viscosity, resulting in lower backpressure. | Higher viscosity. | Acetonitrile. Lower backpressure allows for higher flow rates or longer columns if needed and generally leads to better performance. |
| UV Cutoff | ~190 nm | ~205 nm | Acetonitrile. While detection was at 272 nm, a lower UV cutoff provides a cleaner baseline, which is critical for detecting low-level impurities. |
The optimized gradient with acetonitrile provided a robust separation of the main peak from minor impurities found in a test batch, with the main peak eluting at approximately 9.5 minutes.
PART 3: Forced Degradation - Proving Stability-Indicating Capability
A purity method is only truly reliable if it can separate the active ingredient from its degradation products.[19] Forced degradation studies, as mandated by ICH guidelines, are designed to create these degradation products and prove the method's specificity.[4][5] The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation pathways are observed.[19]
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Sample Preparation: A solution of the analyte (1 mg/mL) was subjected to the following conditions:
-
Acid: 0.1 M HCl at 60 °C for 8 hours.
-
Base: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample heated at 80 °C for 48 hours, then dissolved.
-
Photolytic: Solution exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber.
-
-
Analysis: All stressed samples were diluted to 100 µg/mL and analyzed using the optimized HPLC method. Peak purity was assessed using a Diode Array Detector.
Summary of Forced Degradation Results
| Stress Condition | % Degradation | Retention Time of Major Degradant (min) | Resolution (Rs) of Main Peak from Degradant | Peak Purity |
| Control | 0% | - | - | Pass |
| Acid Hydrolysis | 12.5% | 7.8 | 3.1 | Pass |
| Base Hydrolysis | 18.2% | 6.5 | 4.5 | Pass |
| Oxidative | 8.9% | 10.2 (post-main peak) | 2.8 | Pass |
| Thermal | < 2% | - | - | Pass |
| Photolytic | < 1% | - | - | Pass |
Final Optimized Method and Validation Outlook
The culmination of this comparative development work is a robust, specific, and efficient HPLC method for the purity analysis of 5-(Chloromethyl)-2-phenyl-1,3-thiazole.
Final Method Parameters:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B (1 min), 40-85% B (12 min), 85% B (2 min)
-
Flow Rate: 1.0 mL/min
-
Temperature: 35 °C
-
Detector: DAD at 272 nm
-
Injection Volume: 5 µL
-
Total Run Time: 20 minutes (including equilibration)
This method should now undergo full validation as per ICH Q2(R2) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure its reliability for routine use in a quality control environment.[6][20][21][22]
References
-
SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Uddin, M. R., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
DPT Pharm. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
-
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
-
Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]
-
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 5-[2-(Chloromethyl)phenyl]-1,3-thiazole. Retrieved from [Link]
-
Springer. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
-
MJFAS. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
NIH. (2020, May 22). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]
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ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]
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BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
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Impactfactor. (2021, September 25). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Retrieved from [Link]
-
Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
NIH. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
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NIH. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Phenyl-5-Chloromethylthiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation of 2-phenyl-5-chloromethylthiazole, a heterocyclic compound of interest in medicinal chemistry.
As Senior Application Scientists, our goal is to move beyond mere procedural descriptions and delve into the causal relationships that govern molecular fragmentation. This guide is structured to provide a comprehensive understanding of the fragmentation pathways of 2-phenyl-5-chloromethylthiazole under various ionization techniques, supported by established principles of mass spectrometry and analogous experimental data from the scientific literature. We will compare the extensive fragmentation induced by Electron Ionization (EI) with the softer ionization methods of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offering insights into how the choice of ionization technique can be tailored to the analytical objective.
The Foundation of Fragmentation: Understanding Ionization
The journey of a molecule through a mass spectrometer begins with ionization, a process that imparts an electrical charge, transforming it into an ion. The energy transferred during ionization dictates the extent of subsequent fragmentation.
-
Electron Ionization (EI): A "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[1] This energetic collision often ejects an electron from the molecule, forming a radical cation (M•+) that is highly energetically unstable.[2] The excess energy leads to extensive and often complex fragmentation, providing a detailed fingerprint of the molecule's structure.[2] EI mass spectra are highly reproducible and can be compared against extensive spectral libraries for compound identification.[2]
-
Electrospray Ionization (ESI): A "soft" ionization technique where the analyte, dissolved in a solvent, is nebulized through a capillary at high voltage. This process generates charged droplets, and as the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, often protonated ([M+H]+) or adducted with other cations (e.g., [M+Na]+).[3] ESI is particularly suited for polar and large molecules and typically results in minimal fragmentation, with the spectrum often dominated by the molecular ion.[1][3]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another "soft" ionization technique primarily used for large, non-volatile molecules like proteins and polymers.[4] The analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, typically as singly charged ions.[4] For small molecules, MALDI can be a rapid screening tool, though matrix interference in the low mass range can be a challenge.[5][6]
Predicted Electron Ionization (EI) Fragmentation of 2-Phenyl-5-Chloromethylthiazole
The molecular ion ([M]•+) of 2-phenyl-5-chloromethylthiazole would have a molecular weight of approximately 223.7 g/mol . Due to the presence of chlorine, an isotopic peak at M+2 with roughly one-third the intensity of the molecular ion peak is expected.
The primary fragmentation pathways are anticipated to be driven by the stability of the resulting fragments, particularly those that are resonance-stabilized.
Major Predicted Fragmentation Pathways under EI:
-
Loss of a Chlorine Radical: The C-Cl bond is relatively weak and can undergo homolytic cleavage to lose a chlorine radical (•Cl), resulting in a stable benzyl-type cation. This would be a very prominent fragmentation pathway.
-
[M - Cl]+ (m/z 188): This fragment would be a resonance-stabilized cation, with the positive charge delocalized over the thiazole ring and the methylene group.
-
-
Benzylic Cleavage: Cleavage of the bond between the thiazole ring and the chloromethyl group is another highly probable event, characteristic of benzylic-type structures.[7]
-
[M - CH2Cl]+ (m/z 174): This would result in the 2-phenylthiazole cation.
-
[CH2Cl]+ (m/z 49/51): The chloromethyl cation would also be observed, showing the characteristic 3:1 isotopic pattern for chlorine.
-
-
Fragmentation of the Phenylthiazole Core: The 2-phenylthiazole core itself can undergo further fragmentation.
-
Loss of the Phenyl Group: Cleavage of the bond between the phenyl group and the thiazole ring can occur.
-
[M - C6H5]+: This would lead to a fragment corresponding to the 5-chloromethylthiazole cation.
-
[C6H5]+ (m/z 77): The phenyl cation is a common fragment in the mass spectra of aromatic compounds.[8]
-
-
Thiazole Ring Cleavage: The thiazole ring can fragment through various pathways, often involving the loss of small neutral molecules like HCN, HCS, or C2H2S.
-
Visualizing the Fragmentation:
Caption: Comparison of ionization outcomes for 2-phenyl-5-chloromethylthiazole.
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectrum of 2-phenyl-5-chloromethylthiazole, the following general protocol can be followed. The specific parameters will need to be optimized for the instrument used.
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of 2-phenyl-5-chloromethylthiazole.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL for initial analysis. Further dilution may be necessary.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known calibration standard appropriate for the mass range of interest.
-
-
Sample Introduction:
-
For EI (typically with Gas Chromatography - GC-MS): Inject the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer's ion source.
-
For ESI (typically with Liquid Chromatography - LC-MS or direct infusion): Infuse the sample solution directly into the ESI source using a syringe pump or inject it into the LC system.
-
For MALDI: Mix a small volume of the sample solution with an appropriate matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.
-
-
Data Acquisition:
-
Set the mass spectrometer to acquire data in the appropriate mode (positive or negative ion) and over a suitable mass range (e.g., m/z 50-500).
-
For EI, a standard 70 eV electron energy is typically used.
-
For ESI, optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature.
-
For MALDI, optimize the laser power to achieve good signal intensity without excessive fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak and any characteristic isotopic patterns.
-
Analyze the fragmentation pattern to identify key fragment ions and neutral losses.
-
Compare the obtained spectrum with predicted fragmentation patterns and, if available, with library spectra.
-
Conclusion and Future Perspectives
The predictable and informative fragmentation of 2-phenyl-5-chloromethylthiazole under different ionization conditions makes mass spectrometry an indispensable tool for its characterization. Electron Ionization provides a detailed structural fingerprint through extensive fragmentation, while soft ionization techniques like ESI and MALDI offer straightforward confirmation of the molecular weight.
For researchers in drug development, a thorough understanding of these fragmentation patterns is crucial for metabolite identification, impurity profiling, and reaction monitoring. The ability to predict and interpret mass spectra accelerates the drug discovery pipeline by providing rapid and reliable structural information.
Future work should focus on obtaining high-resolution mass spectrometry (HRMS) data for 2-phenyl-5-chloromethylthiazole to confirm the elemental composition of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) experiments, particularly with soft ionization techniques, would provide more controlled fragmentation and allow for a more detailed elucidation of the fragmentation pathways. The development of in-silico fragmentation prediction tools will also continue to aid in the structural elucidation of novel compounds. [9][10][11][12]
References
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved February 17, 2026, from [Link]
-
ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. Retrieved February 17, 2026, from [Link]
-
Akhmetzhanov, A. A., et al. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(10), 8785–8793. [Link]
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Blaženović, I., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 31. [Link]
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EPFL. (2024, June 4). Web-based application for in silico fragmentation - MS tools. Retrieved February 17, 2026, from [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
-
Clauwaert, K., et al. (n.d.). The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. Retrieved February 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved February 17, 2026, from [Link]
-
De Leoz, M. L. A., et al. (2025, August 10). Biomedical application of MALDI mass spectrometry for small-molecule analysis. Analytical and Bioanalytical Chemistry, 407(21), 6337-6353. [Link]
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ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved February 17, 2026, from [Link]
-
Unknown. (n.d.). General Fragmentation Modes. Retrieved February 17, 2026, from [Link]
-
Popkova, M. A., et al. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 888. [Link]
-
Fiveable. (2025, August 15). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Retrieved February 17, 2026, from [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 17, 2026, from [Link]
-
Shariatgorji, M., et al. (2014). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst, 139(20), 5246-5253. [Link]
-
Urbaniak, M., et al. (2016). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. Journal of Mass Spectrometry, 51(10), 964-972. [Link]
-
NIST. (n.d.). Benzyl chloride. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
Cohen, L. H., & Gusev, A. I. (2002). Small molecule analysis by MALDI mass spectrometry. Analytical and Bioanalytical Chemistry, 373(7), 571-586. [Link]
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ResearchGate. (2025, August 6). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Retrieved February 17, 2026, from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Abramson, E., et al. (1972). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 37(24), 3957-3961. [Link]
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FTIR characteristic peaks for 5-(Chloromethyl)-2-phenyl-1,3-thiazole identification
Topic: FTIR Characteristic Peaks for 5-(Chloromethyl)-2-phenyl-1,3-thiazole Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Role of FTIR in Thiazole Intermediate Analysis
In the synthesis of antiretroviral drugs (such as Ritonavir) and advanced agrochemicals, 5-(Chloromethyl)-2-phenyl-1,3-thiazole serves as a linchpin intermediate. Its reactivity lies in the electrophilic chloromethyl group, making it susceptible to rapid hydrolysis or dimerization if mishandled.
While NMR remains the gold standard for de novo structural elucidation, it is often too slow and resource-intensive for routine process control (IPC) or raw material identification (RMID). This guide evaluates the performance of Fourier Transform Infrared Spectroscopy (FTIR) as a rapid, high-throughput alternative for identifying this specific compound, comparing its efficacy against NMR and HPLC methods, and detailing the spectral fingerprint required for validation.
Theoretical Spectral Basis & Characteristic Peaks
To accurately identify 5-(Chloromethyl)-2-phenyl-1,3-thiazole, one must deconstruct the molecule into its three vibrationally active domains: the Phenyl Ring , the 1,3-Thiazole Core , and the Chloromethyl Side Chain .
Functional Group Analysis
The chloromethyl group attached to the aromatic thiazole ring mimics a benzylic chloride system. This results in specific shifts in the C-H wagging and C-Cl stretching frequencies compared to aliphatic alkyl halides.
Table 1: Critical FTIR Characteristic Peaks
| Functional Group | Vibration Mode | Wavenumber Region (cm⁻¹) | Intensity | Diagnostic Value |
| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 700 – 760 | Strong | Primary ID Marker. Overlaps with aromatic out-of-plane bends; look for doublet patterns or broadening. |
| -CH₂- Wagging | 1260 – 1275 | Medium | High. Specific to "benzylic-like" halides; distinguishes from simple methyl groups. | |
| C-H Stretch (Aliphatic) | 2950 – 2850 | Weak/Med | Differentiates from purely aromatic impurities. | |
| 1,3-Thiazole Ring | C=N Stretch | 1610 – 1630 | Medium | Characteristic of the azole ring system. |
| Ring Breathing | 1480 – 1550 | Strong | Skeletal vibrations; confirms heterocyclic core. | |
| C-S Stretch | 600 – 700 | Weak | Often obscured by fingerprint noise; less diagnostic. | |
| Phenyl Ring (2-Pos) | C-H Stretch (Aromatic) | 3030 – 3100 | Weak | Indicates unsaturation. |
| C=C Skeletal | 1600, 1580, 1500 | Variable | Classic aromatic doublet/triplet. | |
| Out-of-Plane Bend | 690 – 710 & 730 – 770 | Very Strong | Monosubstituted Benzene signature. Critical for confirming the 2-phenyl attachment. |
Technical Insight: The most common synthesis impurity is the hydrolysis product, 5-(Hydroxymethyl)-2-phenyl-1,3-thiazole . The most immediate "Pass/Fail" check in FTIR is the absence of a broad O-H stretch at 3200–3500 cm⁻¹. If this peak exists, your chloromethyl intermediate has degraded.
Comparative Performance: FTIR vs. Alternatives
For a drug development professional, choosing the right analytical tool is about balancing Specificity , Speed , and Cost .
Table 2: Method Comparison Matrix
| Feature | FTIR (ATR Mode) | ¹H-NMR (400 MHz) | HPLC-UV |
| Primary Utility | Identity (Fingerprint) | Structure Elucidation | Purity & Quantitation |
| Speed | < 2 Minutes | 30–60 Minutes | 20–40 Minutes |
| Sample State | Solid/Powder (Native) | Dissolved (CDCl₃/DMSO) | Dissolved (Mobile Phase) |
| Differentiation | Excellent for Functional Groups (Cl vs OH) | Absolute Structural Proof | Poor for Identification without Standards |
| Limit of Detection | ~1-2% Impurity | ~0.1% Impurity | < 0.05% Impurity |
| Cost Per Run | Low ($) | High ( | Medium ( |
Verdict: FTIR is the superior choice for Goods Inward Inspection and In-Process Checks where speed is critical. It validates identity but should be paired with HPLC for purity.
Experimental Protocol: Validated Identification Workflow
To ensure reproducible spectra, follow this self-validating protocol. This method minimizes hygroscopic interference, which is critical for chloromethyl derivatives.
Method A: Attenuated Total Reflectance (ATR) – Recommended
Best for routine rapid identification.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows flatlines at 3400 cm⁻¹ (no moisture) and 2350 cm⁻¹ (no CO₂).
-
Sample Loading: Place ~5 mg of 5-(Chloromethyl)-2-phenyl-1,3-thiazole on the crystal center.
-
Compression: Apply high pressure using the anvil clamp. This compound is crystalline; poor contact yields noisy spectra.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.
-
Validation: Check for the absence of the O-H band (3300 cm⁻¹).[1] If present, dry the sample and re-run.
Method B: KBr Pellet – Reference Grade
Best for resolving the fingerprint region (600–1400 cm⁻¹) if peak overlap occurs in ATR.
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Transmission mode.
Visualizing the Identification Logic
The following diagrams illustrate the decision pathways for identifying the target compound and distinguishing it from common process impurities.
Diagram 1: Spectral Decision Tree
Caption: Logical flow for distinguishing the target chloromethyl compound from its alcohol hydrolysis product and methyl precursor using key spectral markers.
Diagram 2: Analytical Workflow in Synthesis
Caption: Integration of FTIR as a "Gatekeeper" method in the synthesis workflow, preventing wasted HPLC resources on degraded batches.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for C-Cl and Thiazole ring assignments).
-
National Institute of Standards and Technology (NIST). (2023). Thiazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for Benzylic Halide wagging frequencies).
-
PubChem. (2025).[2] 5-(Chloromethyl)-2-phenyl-1,3-thiazole Compound Summary. National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to the Synthetic Production of 2-Phenyl-5-chloromethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-5-chloromethylthiazole is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of diseases, making the efficient and scalable synthesis of this compound a topic of significant interest to the drug development community. This guide provides an in-depth comparison of the primary synthetic routes for the production of 2-phenyl-5-chloromethylthiazole, offering detailed experimental protocols, analysis of the advantages and disadvantages of each approach, and supporting data to inform synthetic strategy.
Core Synthetic Strategies
Two principal synthetic strategies dominate the landscape for the production of 2-phenyl-5-chloromethylthiazole:
-
Route 1: Hantzsch Thiazole Synthesis. This classical approach involves the construction of the thiazole ring from acyclic precursors in a one-pot condensation reaction.
-
Route 2: Post-Functionalization of 2-Phenylthiazole. This strategy begins with the pre-formed 2-phenylthiazole core, which is subsequently functionalized at the C5 position.
This guide will dissect each route, providing a comprehensive analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for the formation of thiazole rings.[1] The core of this reaction is the condensation of a thioamide with an α-halocarbonyl compound.[2] For the synthesis of 2-phenyl-5-chloromethylthiazole, this translates to the reaction between thiobenzamide and 1,3-dichloroacetone.
Reaction Mechanism and Rationale
The reaction proceeds through a well-established mechanism. The sulfur atom of the thiobenzamide acts as a nucleophile, attacking one of the electrophilic methylene carbons of 1,3-dichloroacetone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. The choice of 1,3-dichloroacetone is critical as it directly installs the required chloromethyl group at the 5-position of the thiazole ring.
Experimental Protocol
While a specific protocol for the direct synthesis of 2-phenyl-5-chloromethylthiazole from these exact starting materials is not extensively detailed in publicly available literature, a representative procedure can be adapted from the synthesis of structurally similar compounds.[3]
Starting Materials:
-
Thiobenzamide
-
1,3-Dichloroacetone
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve thiobenzamide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 1,3-dichloroacetone (1.1 equivalents) to the solution. An initial exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is then taken up in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any generated acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Data Summary: Hantzsch Synthesis
| Parameter | Details | Reference |
| Starting Materials | Thiobenzamide, 1,3-Dichloroacetone | [1] |
| Key Transformation | Cyclocondensation | [2] |
| Reported Yield (Analogous) | ~79% | [3] |
| Advantages | Convergent, one-pot synthesis of the core structure. | |
| Disadvantages | Availability and stability of 1,3-dichloroacetone can be a concern. Potential for side reactions. | [4] |
Visualization of the Hantzsch Synthesis
Caption: Hantzsch synthesis of 2-phenyl-5-chloromethylthiazole.
Route 2: Post-Functionalization of 2-Phenylthiazole
This approach involves the initial synthesis of 2-phenylthiazole, followed by the introduction of the chloromethyl group at the 5-position. This strategy can be further divided into two main sub-routes: direct chloromethylation and a two-step hydroxymethylation-chlorination sequence.
Sub-Route 2A: Direct Chloromethylation (Blanc-Quelet Reaction)
The direct introduction of a chloromethyl group onto an aromatic ring can be achieved via the Blanc-Quelet reaction, which utilizes formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[5][6]
Reaction Mechanism and Rationale
This electrophilic aromatic substitution reaction involves the in-situ formation of a highly electrophilic species, likely a chloromethyl cation or a related equivalent, from formaldehyde and HCl.[7] The electron-rich 2-phenylthiazole ring then attacks this electrophile, with substitution occurring preferentially at the C5 position due to the directing effects of the sulfur and nitrogen atoms. The phenyl group at the C2 position is deactivating, which helps to direct the substitution to the 5-position of the thiazole ring.
Experimental Protocol
A general procedure for the chloromethylation of an aromatic compound can be adapted for 2-phenylthiazole.[8]
Starting Materials:
-
2-Phenylthiazole
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (optional, as catalyst)
-
Inert solvent (e.g., glacial acetic acid, dichloroethane)
Procedure:
-
To a stirred mixture of 2-phenylthiazole (1.0 equivalent) and paraformaldehyde (1.5-2.0 equivalents) in a suitable solvent, add concentrated hydrochloric acid.
-
If a catalyst is used, add anhydrous zinc chloride (0.1-0.2 equivalents).
-
Heat the reaction mixture to 60-80 °C and maintain for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice water.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Summary: Direct Chloromethylation
| Parameter | Details | Reference |
| Starting Materials | 2-Phenylthiazole, Formaldehyde, HCl | [5] |
| Key Transformation | Electrophilic Aromatic Substitution | [7] |
| Reported Yield (Analogous) | 70-80% for simple aromatics | [8] |
| Advantages | Utilizes readily available starting materials. A direct route to the final product. | |
| Disadvantages | Can be difficult to control, leading to the formation of diarylmethane byproducts. The reaction conditions can be harsh. | [7] |
Sub-Route 2B: Hydroxymethylation followed by Chlorination
An alternative to direct chloromethylation is a two-step process involving the initial introduction of a hydroxymethyl group, followed by its conversion to the corresponding chloride.
Step 1: Synthesis of (2-Phenylthiazol-5-yl)methanol
The hydroxymethyl group can be introduced by various methods, including the reaction of 2-phenylthiazole with formaldehyde under acidic conditions, or through a Vilsmeier-Haack type formylation followed by reduction. A more direct approach involves the reaction of a Grignard or organolithium derivative of 2-phenylthiazole with formaldehyde.
Step 2: Conversion of (2-Phenylthiazol-5-yl)methanol to 2-Phenyl-5-chloromethylthiazole
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. Thionyl chloride (SOCl2) is a common and effective reagent for this purpose.[9][10]
Experimental Protocol (Chlorination Step)
Starting Materials:
-
(2-Phenylthiazol-5-yl)methanol
-
Thionyl Chloride (SOCl2)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Catalytic amount of Dimethylformamide (DMF) (optional)
Procedure:
-
Dissolve (2-phenylthiazol-5-yl)methanol (1.0 equivalent) in an anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.[11]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by chromatography.
Data Summary: Hydroxymethylation-Chlorination
| Parameter | Details | Reference |
| Starting Materials | 2-Phenylthiazole, Formaldehyde (or equivalent), Thionyl Chloride | [3][9] |
| Key Transformations | Hydroxymethylation, Chlorination | [3][9] |
| Reported Yield (Overall) | Moderate to good (dependent on both steps) | |
| Advantages | Generally milder conditions compared to direct chloromethylation, potentially leading to fewer side products. | |
| Disadvantages | A two-step process, which may lower the overall yield and increase operational complexity. |
Visualization of the Post-Functionalization Routes
Caption: Post-functionalization routes to 2-phenyl-5-chloromethylthiazole.
Comparison of Synthetic Routes
| Feature | Route 1: Hantzsch Synthesis | Route 2A: Direct Chloromethylation | Route 2B: Hydroxymethylation-Chlorination |
| Overall Strategy | Convergent, ring formation | Linear, C-H functionalization | Linear, two-step functionalization |
| Number of Steps | One pot | One step | Two steps |
| Starting Materials | Thiobenzamide, 1,3-dichloroacetone | 2-Phenylthiazole, formaldehyde, HCl | 2-Phenylthiazole, formaldehyde, SOCl₂ |
| Potential Yield | Good to excellent | Moderate to good | Moderate to good (cumulative) |
| Scalability | Potentially scalable, but may require careful control of exotherm. | Scalable, but control of side reactions is crucial. | Scalable, with well-defined, standard transformations. |
| Key Challenges | Handling of lachrymatory and potentially unstable 1,3-dichloroacetone. | Formation of diarylmethane and other over-alkylation byproducts. Harsh acidic conditions. | Requires an additional synthetic step, potentially lowering overall efficiency. |
| Ideal Application | When a convergent and rapid synthesis is desired and the starting materials are readily available. | For direct modification of a pre-existing 2-phenylthiazole scaffold, if selectivity can be controlled. | When milder conditions are required and control over side products is paramount. |
Conclusion and Recommendations
The choice of synthetic route for the production of 2-phenyl-5-chloromethylthiazole is contingent upon several factors including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
-
The Hantzsch Thiazole Synthesis (Route 1) offers an elegant and convergent approach. Its primary advantage lies in the direct construction of the functionalized thiazole ring in a single step. However, the practical execution may be hampered by the handling of 1,3-dichloroacetone.
-
Direct Chloromethylation (Route 2A) is an attractive option due to its directness. For researchers who already have a supply of 2-phenylthiazole, this is the most straightforward path. The main drawback is the potential for side-product formation, which may necessitate more rigorous purification.
-
The Hydroxymethylation-Chlorination sequence (Route 2B) provides a more controlled, albeit longer, alternative. The milder conditions employed in each step can lead to a cleaner product profile, which might be advantageous in the context of pharmaceutical synthesis where impurity control is critical.
For laboratory-scale synthesis where control and purity are of high importance, Route 2B may be the most prudent choice. For larger-scale production, a carefully optimized Hantzsch synthesis (Route 1) or a well-controlled Direct Chloromethylation (Route 2A) could prove to be more economically viable.
Ultimately, the optimal synthetic strategy will be determined by the specific requirements and constraints of the research or production campaign. It is recommended that small-scale trials of the most promising routes be conducted to evaluate their performance before committing to a larger-scale synthesis.
References
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PrepChem. Synthesis of 2-(2-chlorophenyl)-4-methyl-5-phenylthiazole. [Link]
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PrepChem. Synthesis of (2-phenoxy-5-thiazolyl)-methanal. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011.
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Safety Operating Guide
Operational Guide: Safe Handling and Personal Protective Equipment for 5-(Chloromethyl)-2-phenyl-1,3-thiazole
As a Senior Application Scientist, my priority is to empower you with not just the procedural steps for safety, but the scientific rationale behind them. This guide provides a comprehensive framework for the safe handling of 5-(Chloromethyl)-2-phenyl-1,3-thiazole, a compound that, due to its chemical structure, requires rigorous safety protocols. The reactive chloromethyl group suggests potential alkylating properties, making meticulous avoidance of exposure paramount.
This document is structured to build from a foundational understanding of the material's hazards to the practical application of safety measures, ensuring a self-validating system of laboratory practice. Adherence to these protocols is crucial for protecting yourself, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Risks
5-(Chloromethyl)-2-phenyl-1,3-thiazole is classified as a corrosive solid.[1] Its toxicological properties have not been fully investigated, which necessitates handling it with the highest degree of caution.[1] The primary risks are associated with its corrosive nature, which can cause severe burns upon contact with skin, eyes, or the respiratory tract.[1][2]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage, potentially leading to blindness.[1]
-
Harmful if Swallowed: Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[1]
-
Respiratory Irritant: Inhalation of dust or fumes can cause burns to the respiratory tract.[1]
-
Potential Sensitizer: Similar chlorinated thiazole structures may cause allergic skin reactions.[2]
| Hazard Classification (GHS) | Description | Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] | Corrosion |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | Exclamation Mark |
| Acute Toxicity, Dermal | Toxic in contact with skin.[2] | Skull and Crossbones |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic risk-based decision process. The following diagram outlines the logic for selecting appropriate PPE based on the scale and nature of the procedure.
Caption: PPE selection workflow for handling 5-(Chloromethyl)-2-phenyl-1,3-thiazole.
Primary Engineering Controls: The First Line of Defense
All manipulations of 5-(Chloromethyl)-2-phenyl-1,3-thiazole, including weighing, transfers, and reaction setups, must be performed within a properly functioning and certified chemical fume hood.[3] This is the most critical step in minimizing inhalation exposure.
Hand Protection
Due to the corrosive nature and potential for skin absorption of this compound, proper glove selection is essential.[4]
-
For Incidental Contact (e.g., handling small quantities, transfers in a hood): Double-gloving with disposable nitrile gloves is the minimum requirement. Nitrile is preferred over latex for its superior chemical resistance and prevention of latex allergies.[5][6] If a glove is splashed or suspected to be contaminated, it must be removed and replaced immediately.[6]
-
For Extended Contact or Immersion Risk (e.g., large-scale operations, spill cleanup): Use heavy-duty, chemical-resistant gloves such as butyl rubber over an inner nitrile glove.[3][4] Butyl rubber offers excellent resistance to a wide range of corrosive chemicals.[4] Always consult a glove manufacturer's compatibility chart for specific breakthrough times.[7]
Eye and Face Protection
-
Minimum Requirement: ANSI-rated safety glasses with side shields are mandatory for all work in the laboratory.
-
Required for Handling: Chemical splash goggles are required when handling 5-(Chloromethyl)-2-phenyl-1,3-thiazole in any quantity.[5]
-
Splash Hazard: A full-face shield must be worn over chemical splash goggles when there is a significant risk of splashing, such as when handling larger volumes (>5g) or during reaction workups.[5][8]
Body Protection
A flame-resistant lab coat must be worn and fully fastened at all times.[5] For procedures involving larger quantities or a high splash risk, supplement the lab coat with a chemical-resistant apron.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary.[8] However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be required.[9] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[9]
Standard Operating Procedures (SOPs)
Handling and Dispensing
-
Preparation: Before handling the compound, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Don PPE: Put on all required PPE as determined by the workflow in Section 2.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat.
-
Transfer: Use a spatula for solid transfers. For solutions, use a syringe or cannula.
-
Post-Handling: After use, securely close the primary container. Decontaminate the spatula or any reusable equipment with an appropriate solvent (e.g., ethanol) in the hood, collecting the rinse as halogenated waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing gloves.[10]
Spill Management
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Use a commercial spill kit or absorbent pads to contain the spill.
-
Carefully collect the absorbed material and contaminated items into a designated halogenated waste container.
-
Wipe the area with a suitable solvent, collecting the wipes as hazardous waste.
-
Wash the area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste contaminated with 5-(Chloromethyl)-2-phenyl-1,3-thiazole must be treated as hazardous halogenated organic waste.[11][12]
-
Segregation: Collect all contaminated solids (gloves, wipes, weigh boats) and liquid rinsates in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13][14]
-
Labeling: The waste container must be properly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[13]
-
Storage: Keep the waste container closed at all times except when adding waste.[15] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.[15]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Never pour halogenated organic waste down the drain.[11]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved February 14, 2026, from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved February 14, 2026, from [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved February 14, 2026, from [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. Retrieved February 14, 2026, from [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved February 14, 2026, from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved February 14, 2026, from [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 14, 2026, from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved February 14, 2026, from [Link]
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How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego Blink. Retrieved February 14, 2026, from [Link]
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WASTE MANAGEMENT. (n.d.). Bucknell University. Retrieved February 14, 2026, from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved February 14, 2026, from [Link]
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The Equipment Every Laboratory Needs to Keep Employees Safe. (2020, January 22). AZoM. Retrieved February 14, 2026, from [Link]
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The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). MCR Safety. Retrieved February 14, 2026, from [Link]
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FACT Sheet - Glove Selection. (2014, September 4). Regulations.gov. Retrieved February 14, 2026, from [Link]
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Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved February 14, 2026, from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved February 14, 2026, from [Link]
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Personal Protective Equipment for Laboratories. (n.d.). Swarthmore College Environmental Health and Safety. Retrieved February 14, 2026, from [Link]
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Chemical Resistance Guide for Gloves – Quick Tips. (n.d.). BHHC Safety Center. Retrieved February 14, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
